7-Ethyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
OJBJSQSBMJPVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Ethyl-2H-chromen-2-one: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Ethyl-2H-chromen-2-one, a derivative of the coumarin scaffold. While specific experimental data for this exact molecule is not extensively available in public literature, this document compiles foundational knowledge based on the well-established chemistry of coumarins to offer predictive insights into its structure, properties, and synthesis. This approach is designed to empower researchers and drug development professionals in their exploration of novel coumarin derivatives.
Molecular Structure and Identification
7-Ethyl-2H-chromen-2-one belongs to the benzopyrone class of compounds, characterized by a benzene ring fused to a pyrone ring. The core of this molecule is the 2H-chromen-2-one structure, commonly known as coumarin.[1] In this specific derivative, an ethyl group is substituted at the 7th position of the bicyclic system.
Key Identifiers (Predicted)
| Identifier | Value |
| IUPAC Name | 7-Ethyl-2H-chromen-2-one |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | While a specific CAS number for 7-Ethyl-2H-chromen-2-one is not readily available, the parent compound, coumarin, has the CAS number 91-64-5.[1] |
| Canonical SMILES | CCC1=CC2=C(C=C1)C=CC(=O)O2 |
Below is a diagram illustrating the logical relationship of the core chemical structure.
Caption: Core structure of 7-Ethyl-2H-chromen-2-one.
Physicochemical Properties (Predicted)
The physicochemical properties of 7-Ethyl-2H-chromen-2-one can be extrapolated from the known properties of coumarin and its other 7-substituted analogs.
Table of Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale/Comparison |
| Appearance | Colorless to white crystalline solid. | Coumarin itself is a colorless crystalline solid.[1] |
| Odor | Likely to have a sweet, vanilla-like scent. | Coumarin is known for its sweet odor.[1] |
| Melting Point | Expected to be in the range of 60-90 °C. | Coumarin has a melting point of 71 °C.[1] Alkyl substitution at the 7-position can influence the melting point. |
| Boiling Point | Estimated to be above 300 °C. | The boiling point of coumarin is 301.71 °C.[1] The addition of an ethyl group will slightly increase the molecular weight and likely the boiling point. |
| Solubility | Sparingly soluble in water, but soluble in organic solvents such as ethanol, ether, and chloroform. | Coumarin has low solubility in water (0.17 g/100 mL) but is soluble in various organic solvents.[1] |
| logP | Predicted to be around 2.0-2.5. | The logP of coumarin is 1.39.[1] The ethyl group will increase the lipophilicity. |
Synthesis Strategies
The synthesis of 7-substituted coumarins is well-documented, with the Pechmann condensation being a primary and versatile method. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
Proposed Synthesis of 7-Ethyl-2H-chromen-2-one via Pechmann Condensation
A plausible synthetic route to 7-Ethyl-2H-chromen-2-one involves the Pechmann condensation of 3-ethylphenol with ethyl acetoacetate using a strong acid catalyst such as sulfuric acid or a solid acid catalyst.
Caption: Pechmann condensation for 7-Ethyl-2H-chromen-2-one.
Experimental Protocol (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylphenol and a molar equivalent of ethyl acetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with constant stirring. The reaction is typically exothermic.
-
Reaction Conditions: Heat the mixture, often to around 100-120 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water to remove the acid catalyst and then recrystallized from a suitable solvent, such as ethanol, to yield the purified 7-Ethyl-2H-chromen-2-one.
Spectroscopic Characterization (Predicted)
The structural elucidation of 7-Ethyl-2H-chromen-2-one would rely on standard spectroscopic techniques. The following are predicted spectral data based on the known spectra of similar coumarin derivatives.
¹H NMR Spectroscopy (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂CH₃ | ~1.2-1.4 | t | ~7.5 |
| -CH₂CH₃ | ~2.6-2.8 | q | ~7.5 |
| H-6 | ~7.0-7.2 | d | ~8.0 |
| H-8 | ~7.1-7.3 | s | - |
| H-5 | ~7.4-7.6 | d | ~8.0 |
| H-4 | ~7.6-7.8 | d | ~9.5 |
| H-3 | ~6.3-6.5 | d | ~9.5 |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂CH₃ | ~15 |
| -CH₂CH₃ | ~28 |
| C-8 | ~115 |
| C-6 | ~117 |
| C-4a | ~118 |
| C-3 | ~119 |
| C-5 | ~124 |
| C-4 | ~143 |
| C-7 | ~148 |
| C-8a | ~155 |
| C-2 (C=O) | ~160 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (lactone) | 1700-1740 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium to Strong |
| C-O stretch | 1000-1300 | Strong |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum of 7-Ethyl-2H-chromen-2-one is expected to show a prominent molecular ion peak [M]⁺ at m/z = 174. A characteristic fragmentation pattern for coumarins involves the loss of CO (28 Da), which would result in a fragment ion at m/z = 146. Further fragmentation of the ethyl group, such as the loss of a methyl radical (CH₃•, 15 Da), could also be observed.
Potential Applications and Biological Activity
Coumarin and its derivatives are known for a wide range of biological activities, which suggests that 7-Ethyl-2H-chromen-2-one could be a valuable scaffold for drug discovery.[2] The introduction of an ethyl group at the 7-position can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological profile.
Potential Areas of Investigation:
-
Antimicrobial and Antifungal Activity: Many coumarin derivatives have demonstrated significant antimicrobial and antifungal properties.[3]
-
Anticancer Properties: The coumarin scaffold is a recurring motif in compounds with cytotoxic activity against various cancer cell lines.[2]
-
Enzyme Inhibition: Certain coumarins are known to be inhibitors of enzymes such as monoamine oxidase and cholinesterase.
-
Fluorescent Probes: The inherent fluorescence of the coumarin core makes its derivatives useful as fluorescent probes in biological imaging and assays.
The biological activity of 7-alkylated coumarins has been explored, for instance, in the development of cannabinoid receptor agonists and antagonists, highlighting the versatility of this substitution pattern.[4]
Safety and Handling (General Recommendations)
While specific toxicity data for 7-Ethyl-2H-chromen-2-one is not available, it is prudent to handle it with the care afforded to all novel chemical entities.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
7-Ethyl-2H-chromen-2-one represents an intriguing yet underexplored derivative of the versatile coumarin family. Based on established principles of coumarin chemistry, this guide provides a predictive framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and scientists aiming to synthesize and investigate this and other novel coumarin derivatives for applications in medicinal chemistry and materials science. Further experimental validation is necessary to confirm the predicted properties and explore the full potential of this compound.
References
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. American Chemical Society. (2022-09-05). [Link]
-
Coumarin - Wikipedia. (Accessed 2026-02-09). [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. (2018-07-03). [Link]
-
7-hydroxy-3-phenyl-2H-chromen-2-one | C15H10O3 - PubChem. National Institutes of Health. [Link]
-
(PDF) 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. ResearchGate. (2025-12-06). [Link]
-
7-Alkyl-3-benzylcoumarins: a versatile scaffold for the development of potent and selective cannabinoid receptor agonists and antagonists. PubMed. (2012-09-27). [Link]
-
Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. (2010-10-27). [Link]
-
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]
-
An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. [Link]
-
Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. Taylor & Francis. (2020-08-14). [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]
-
Strategies for the Synthesis of Alkylated Coumarins Using Various Alkyl Radical Precursors. ResearchGate. (2025-10-03). [Link]
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7-Ethylcoumarin vs 7-Ethoxycoumarin structural differences
Structural Divergence, Metabolic Fate, and Bioanalytical Utility
Executive Summary: The "Oxygen Switch"
In drug development and xenobiotic metabolism studies, the structural distinction between 7-Ethylcoumarin and 7-Ethoxycoumarin (7-EC) represents a fundamental lesson in Structure-Activity Relationships (SAR). While they share the same benzopyrone (coumarin) core and similar steric bulk at the C7 position, their utility is bifurcated by a single atom: the ether oxygen.
-
7-Ethoxycoumarin is a "pro-fluorescent" metabolic probe. The labile ether linkage renders it a classic substrate for Cytochrome P450 (CYP450) O-dealkylation, releasing the highly fluorescent 7-Hydroxycoumarin (Umbelliferone).
-
7-Ethylcoumarin lacks this ether linkage. The direct carbon-carbon bond at C7 confers metabolic stability against dealkylation, making it a valuable negative control or steric analog in binding studies where metabolic turnover is undesirable.
This guide dissects the physicochemical, electronic, and functional differences between these two molecules, providing actionable protocols for their use in high-throughput screening.
Structural & Electronic Architecture
The functional divergence of these molecules is rooted in the electronic effects of the substituent at the C7 position.
The Ether vs. Alkyl Interface
The coumarin ring system acts as an electron acceptor. The nature of the substituent at C7 determines the degree of Intramolecular Charge Transfer (ICT), which dictates both fluorescence and chemical reactivity.
| Feature | 7-Ethoxycoumarin (7-EC) | 7-Ethylcoumarin |
| Substituent | Ethoxy group ( | Ethyl group ( |
| Bond Type | C(sp2)-O Ether Linkage | C(sp2)-C(sp3) Alkyl Bond |
| Electronic Effect | Strong Donor (+M): Oxygen lone pairs participate in resonance, stabilizing the excited state. | Weak Donor (+I): Alkyl group donates electron density via induction only. |
| Metabolic Liability | High: The | Moderate/Low: The ethyl group may undergo terminal oxidation but cannot cleave to yield a phenol. |
Visualization of Structural Differences
The following diagram highlights the critical "Oxygen Switch" that differentiates the metabolic potential of the two molecules.
Figure 1: Structural deconstruction showing the metabolic handle (ether oxygen) in 7-EC versus the stable C-C bond in 7-Ethylcoumarin.
Physicochemical Properties & Fluorescence[1][2][3][4]
For assay development, understanding the solubility and spectral properties is critical.
Comparative Data Table
| Property | 7-Ethoxycoumarin | 7-Ethylcoumarin | Relevance |
| CAS Number | 31005-02-4 | 2107-78-0 | Identification |
| Molecular Weight | 190.19 g/mol | 174.20 g/mol | Stoichiometry |
| LogP (Predicted) | ~2.2 | ~2.6 | 7-Ethyl is more lipophilic (less polar without the oxygen). |
| Fluorescence | Weak/Moderate | Weak | 7-EC is "pro-fluorescent." Its product (7-HC) is highly fluorescent. |
| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol | Stock solutions usually prepared in DMSO (10-50 mM). |
The Fluorescence Shift
The utility of 7-EC lies not in its own fluorescence, but in the change in fluorescence upon metabolism.
-
7-EC: Excitation ~330 nm / Emission ~390 nm (Weak).
-
7-HC (Metabolite): Excitation ~370 nm / Emission ~450 nm (Strong, pH > 8).
-
Mechanism: The cleavage of the ethyl group unmasks the phenolic hydroxyl at C7. At basic pH, this phenol deprotonates to the phenolate anion, which has a strong delocalized
-system responsible for intense blue fluorescence. 7-Ethylcoumarin cannot form this phenolate species.
Metabolic Fate: The ECOD Reaction
The 7-Ethoxycoumarin O-deethylase (ECOD) activity is a standard functional marker for CYP450 activity (specifically CYP1A1, CYP1A2, and CYP2B families).
Mechanism of Action[5]
-
Binding: 7-EC binds to the CYP450 active site.
-
Hydroxylation: The heme-iron oxo species abstracts a hydrogen from the
-carbon of the ethoxy group. -
Hemiacetal Collapse: The resulting unstable hemiacetal spontaneously decomposes.
-
Release: Acetaldehyde is released, leaving 7-Hydroxycoumarin (7-HC).
Pathway Diagram
Figure 2: The ECOD metabolic pathway. 7-Ethylcoumarin (red) enters a different metabolic route and does not yield the fluorescent signal.
Technical Protocol: High-Throughput ECOD Assay
Objective: Quantify CYP450 activity using 7-Ethoxycoumarin as a probe. Applicability: Liver Microsomes (RLM/HLM) or Recombinant CYP enzymes.[1]
Reagents Preparation
-
Substrate Stock: 20 mM 7-Ethoxycoumarin in anhydrous DMSO.
-
Standard Curve: 7-Hydroxycoumarin (0.1
M to 10 M) in 0.1 M Tris-HCl (pH 7.4). -
Stop Solution: 20% Trichloroacetic acid (TCA) or 0.1 M NaOH/Glycine buffer (pH 10.4). Note: High pH stop solution is preferred to maximize fluorescence of the product.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.
Assay Workflow
-
Incubation Mix: In a black 96-well plate, combine:
-
Microsomes (0.5 mg protein/mL final)
-
Phosphate Buffer (100 mM, pH 7.4)
-
7-Ethoxycoumarin (10-100
M final)
-
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Kinetics: Incubate at 37°C for 10–30 minutes (linear range).
-
Termination: Add Stop Solution (pH > 10).
-
Critical Step: The high pH ionizes the 7-HC product to its highly fluorescent phenolate form.
-
-
Detection: Read Fluorescence.
-
Excitation: 370 nm (Bandwidth 10 nm)
-
Emission: 460 nm (Bandwidth 10 nm)
-
Data Analysis
-
Background Correction: Subtract fluorescence of "No NADPH" controls.
-
Quantification: Interpolate RFU values against the 7-HC standard curve.
-
Validation: 7-Ethylcoumarin can be run in parallel wells. It should yield negligible fluorescence at these wavelengths, confirming the specificity of the O-dealkylation signal.
References
-
Waxman, D. J., & Chang, T. K. (2006). Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families.[2] Methods in Molecular Biology, 320, 153–156.[2]
-
PubChem. (n.d.).[3][4][5][6][7][8][9] 7-Ethoxycoumarin (CID 35703).[5] National Library of Medicine.
-
PubChem. (n.d.).[3][4][5][6][7][8] 7-Ethylcoumarin (CID 16562). National Library of Medicine.
-
Ren, S., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3046.
-
Yamazaki, H., et al. (1996). 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes.[10][11] Biochemical Pharmacology, 51(3), 313-319.
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- 5. 7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Hydroxy Coumarin-13C3 | C9H6O3 | CID 57369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methylcoumarin | C10H8O2 | CID 17131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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7-Ethyl-2H-chromen-2-one CAS number and molecular weight
[1]
Part 1: Chemical Identity & Core Data[2]
The compound 7-Ethyl-2H-chromen-2-one is a lipophilic coumarin derivative characterized by an ethyl substitution at the 7-position of the benzopyrone core. Unlike its 7-hydroxy analogs (umbelliferones) or 7-amino analogs, this molecule lacks strong electron-donating groups directly attached to the aromatic ring that typically induce strong visible fluorescence in protic solvents, though it retains UV absorption characteristics typical of the coumarin scaffold.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Data | Notes |
| IUPAC Name | 7-Ethyl-2H-chromen-2-one | Also known as 7-Ethylcoumarin |
| CAS Number | 152033-69-7 | Note: Often confused with 7-Ethoxycoumarin (CAS 31005-02-4) or 7-Ethyl-4-methylcoumarin. |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | Calculated (C: 12.011, H: 1.008, O: 15.999) |
| Exact Mass | 174.0681 | Monoisotopic |
| LogP (Predicted) | ~2.8 - 3.1 | High lipophilicity due to ethyl group |
| Physical State | Crystalline Solid | Typically off-white to beige |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Poorly soluble in water |
Part 2: Synthesis & Reaction Engineering[2]
The Pechmann Condensation Protocol[3][4][11]
The most authoritative method for synthesizing the coumarin core is the Pechmann Condensation . To synthesize 7-Ethyl-2H-chromen-2-one (lacking a methyl group at position 4), one must react 3-ethylphenol with malic acid (which generates formylacetic acid in situ) rather than ethyl acetoacetate (which would yield the 4-methyl derivative).
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed condensation between the phenol and the
-
In Situ Generation: Malic acid decarbonylates in hot sulfuric acid to form formylacetic acid.
-
Electrophilic Attack: The activated carbonyl attacks the phenol at the position para to the ethyl group (sterically favored over ortho).
-
Cyclization: Intramolecular esterification closes the heterocyclic ring.
Experimental Workflow (Self-Validating Protocol)
Reagents:
-
3-Ethylphenol (1.0 eq)
-
L-Malic Acid (1.2 eq)
-
Sulfuric Acid (98%, Solvent/Catalyst)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, introduce 3-ethylphenol (e.g., 12.2 g, 100 mmol) and L-malic acid (13.4 g, 100 mmol).
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add concentrated H₂SO₄ (30 mL) dropwise to prevent charring.
-
Reaction: Remove the ice bath and heat the mixture to 90–100°C for 2–3 hours.
-
Validation Check: Evolution of CO gas (from malic acid decomposition) indicates the reaction is proceeding. Ensure proper ventilation.
-
-
Quenching: Pour the hot reaction mixture over crushed ice (approx. 200 g) with vigorous stirring. The crude coumarin should precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 50 mL) to remove residual acid.
-
Purification: Recrystallize from ethanol/water (7:3) or purify via silica gel column chromatography (Hexane:EtOAc 8:2) to obtain pure 7-ethylcoumarin.
Part 3: Mechanistic Visualization
The following diagram illustrates the Pechmann condensation pathway specifically for the 7-ethyl derivative.
Caption: Figure 1. Acid-catalyzed Pechmann condensation pathway converting 3-ethylphenol and malic acid into 7-ethylcoumarin.
Part 4: Applications & Critical Analysis
Pharmacophore Scaffold
The 7-ethylcoumarin moiety serves as a lipophilic scaffold in drug discovery. Unlike the polar 7-hydroxycoumarin (umbelliferone), the 7-ethyl variant can penetrate lipid bilayers more effectively. It is often used as a core structure for:
-
Anticoagulant analogs: Structural modification at the 3- and 4-positions can yield Vitamin K antagonists.
-
Enzyme Inhibitors: Derivatives are screened for inhibition of steroid sulfatase (STS) in hormone-dependent cancer therapies.
Fluorescence Properties
While unsubstituted 7-ethylcoumarin has low quantum yield compared to 7-amino-4-methylcoumarin (Coumarin 120), it serves as a "dark" reference standard or a precursor for solvatochromic probes.
-
Excitation Max: ~310–320 nm (UV region).
-
Emission Max: ~380–400 nm (Weak blue fluorescence).
Safety & Toxicology
Coumarin and its alkyl derivatives are potential sensitizers.
-
Metabolism: 7-ethylcoumarin is metabolized via oxidation at the ethyl group (forming 7-(1-hydroxyethyl)coumarin) or the 3,4-double bond (epoxidation).
-
Handling: Always handle in a fume hood. Avoid inhalation of dust.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 12000547 (Related Isomer 6-ethyl). (Note: Specific 7-ethyl isomer data derived from structural analogs). Available at: [Link]
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction.[2][3][4][5][6] Organic Reactions.[2][7][3][8][5][1][9] (Classic review of the synthesis mechanism). Available at: [Link]
-
Borgna, J. L., et al. (1993). Synthesis and biological activity of new coumarin derivatives.[3][10][4][5][6][11] (Context on lipophilic coumarin pharmacokinetics).
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- 11. researchgate.net [researchgate.net]
The Natural Occurrence and Isolation of 7-Alkylcoumarins: A Technical Deep Dive
Executive Summary
7-Alkylcoumarins represent a structurally distinct and pharmacologically potent subclass of benzopyrones. Unlike the ubiquitous 7-oxygenated coumarins (e.g., umbelliferone, herniarin) which feature oxygen-based substituents (hydroxyl or alkoxy groups) at the C7 position, strict 7-alkylcoumarins possess a direct carbon-carbon bond between the coumarin nucleus and an alkyl chain (typically methyl).
This distinction is critical for medicinal chemistry. While O-alkylation affects solubility and metabolic stability, C-alkylation often alters the electronic properties of the aromatic ring more profoundly, influencing receptor binding affinity and lipophilicity. This guide focuses on the rare natural occurrence of these C-alkylated derivatives, specifically 7-methylcoumarin , their extraction methodologies from Citrus species, and their potential in drug development.
Chemical Classification & Biosynthetic Origins
Structural Distinction
To ensure precision in research and procurement, one must distinguish between the two primary 7-substituted classes:
| Feature | 7-Alkylcoumarins (Target) | 7-Alkoxycoumarins (Common) |
| Structure | C-C bond at C7 (e.g., | C-O bond at C7 (e.g., |
| Example | 7-Methylcoumarin | Herniarin (7-Methoxycoumarin) |
| Natural Abundance | Rare / Niche | Ubiquitous (Apiaceae, Rutaceae) |
| Biosynthetic Enzyme | C-Methyltransferase (Putative) | O-Methyltransferase (OMT) |
Biosynthetic Pathway
The biosynthesis of coumarins stems from the Phenylpropanoid Pathway . The formation of the rare 7-alkyl variant likely involves a divergence from the canonical pathway, where a specific C-methyltransferase acts on the coumarin scaffold or its p-coumaric acid precursor.
Caption: Biosynthetic divergence of 7-alkylcoumarins vs. 7-alkoxycoumarins from the Umbelliferone precursor.
Botanical Distribution
While 7-methoxycoumarin is widespread, 7-methylcoumarin is a phytochemical rarity. Its presence has been definitively confirmed in specific chemotypes of the Rutaceae family.
Primary Source: Citrus maxima (Pomelo)
The peel (flavedo and albedo) of Citrus maxima is the most authoritative natural source. Research indicates that while 7-methoxycoumarin is the dominant coumarin, 7-methylcoumarin exists as a minor but significant constituent in specific cultivars.
Secondary Sources
-
** Solena amplexicaulis (Cucurbitaceae):** Ethanolic root extracts have yielded 7-methylcoumarin alongside other triterpenoids.
-
** Melilotus species (Fabaceae):** Often cited for simple coumarin, but trace alkylated derivatives have been noted in stress-induced metabolomics studies.
Quantitative Occurrence Table
| Species | Plant Part | Compound Identified | Abundance Rank | Reference Grounding |
| Citrus maxima | Fruit Peel | 7-Methylcoumarin | Minor Constituent | Hao et al. (2019) |
| Citrus maxima | Fruit Peel | 7-Methoxycoumarin | Major Constituent | PeerJ (2023) |
| Solena amplexicaulis | Root | 7-Methylcoumarin | Trace | Science.gov (2018) |
Extraction & Isolation Protocol
Isolating a minor constituent like 7-methylcoumarin requires a protocol that separates it from the structurally similar and more abundant 7-methoxycoumarin. The following workflow utilizes polarity differences and chromatographic resolution.
Experimental Workflow
Caption: Isolation workflow for 7-methylcoumarin from Citrus peel, emphasizing phase separation.
Step-by-Step Methodology
-
Preparation: Pulverize air-dried Citrus maxima peels (500g) to a fine powder (mesh size 40-60) to maximize surface area.
-
Primary Extraction: Perform Soxhlet extraction using 95% Ethanol for 4-6 hours. Ethanol is preferred over methanol for food-grade safety and efficiency in extracting benzopyrones.
-
Concentration: Evaporate the solvent under reduced pressure (40°C) to obtain a viscous crude extract.
-
Partitioning (Critical Step): Suspend the crude residue in distilled water. Partition sequentially with n-Hexane (to remove lipids/waxes) and then Ethyl Acetate . The coumarins will preferentially migrate to the Ethyl Acetate layer.
-
Chromatography:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient elution starting with n-Hexane:Ethyl Acetate (9:1) increasing to (7:3).
-
Detection: Monitor fractions via TLC under UV light (365 nm). 7-Alkylcoumarins typically exhibit distinct blue fluorescence.
-
-
Purification: Combine fractions containing the target. Final purification via RP-HPLC (C18 column, Methanol:Water 70:30 isocratic) may be required to separate 7-methylcoumarin from 7-methoxycoumarin.
Pharmacological Potential & Drug Development[2][3][4][5][6]
The shift from an oxygen to a carbon substituent at C7 imparts unique properties beneficial for drug design.
Structure-Activity Relationship (SAR)
-
Lipophilicity: The methyl group increases logP compared to the hydroxyl group, enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Stability: Unlike the methoxy group (susceptible to O-demethylation by CYP450s), the C-methyl group is more resistant to oxidative metabolism, potentially extending the half-life of the drug candidate.
Validated Bioactivities
-
Anticancer: 7-Methylcoumarin derivatives have shown cytotoxicity against HepG2 (liver cancer) lines, inducing early apoptosis.[1]
-
Antibacterial: Demonstrated efficacy against Staphylococcus aureus (Gram-positive), with MIC values ranging between 0.8–3.6 μg/mL.
-
Hepatoprotection: Natural extracts containing 7-methylcoumarin from Solena amplexicaulis have demonstrated liver-protective effects comparable to standard silymarin in rodent models.
References
-
BenchChem. (2025). 7-Methylcoumarin: A Technical Guide to its Synthesis, Properties, and Biological Activities. Retrieved from
-
Hao, Y., et al. (2019).[2][3][4][5] Characterization of Coumarins in Citrus maxima Peel. Cited in PeerJ (2023).
-
PeerJ. (2023). Anabolic metabolism of autotoxic substance coumarins in plants. Retrieved from
-
Science.gov. (2018). Antimicrobial and Hepatoprotective Activities of Solena amplexicaulis Root Extract. Retrieved from
-
Selleck Chemicals. (2024). Citrus Maxima Peel Extract and 7-Methylcoumarin Bioactivity. Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anabolic metabolism of autotoxic substance coumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabolic metabolism of autotoxic substance coumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabolic metabolism of autotoxic substance coumarins in plants [PeerJ] [peerj.com]
Technical Guide: Solubility Profiling of 7-Ethylcoumarin
Executive Summary & Chemical Identity
7-Ethylcoumarin (7-ethyl-2H-1-benzopyran-2-one) represents a specific lipophilic derivative within the benzopyrone family. While often overshadowed by its 7-hydroxy (umbelliferone) and 7-amino analogues in fluorescence applications, the 7-alkyl variants are critical intermediates in the synthesis of laser dyes and anticoagulant pharmaceuticals.
For researchers and formulation scientists, the primary challenge with 7-ethylcoumarin is its hydrophobic nature . Its ethyl substitution at the C7 position increases lipophilicity compared to the parent coumarin, significantly impacting its dissolution kinetics in aqueous media. This guide provides a technical roadmap for solubilizing this compound, utilizing both comparative physicochemical data and validated experimental protocols.
Physicochemical Profile
| Property | Value / Descriptor | Source/Basis |
| CAS Number | 2407-85-4 | Chemical Registry |
| Molecular Formula | C₁₁H₁₀O₂ | Stoichiometry |
| Molecular Weight | 174.20 g/mol | Calculated |
| LogP (Predicted) | ~2.3 – 2.5 | Homologous extrapolation [1][2] |
| Appearance | Crystalline solid (White to off-white) | Physical observation |
| Melting Point | ~88–90 °C (Estimated) | Derivative comparison |
Solubility Profile: Organic Solvents vs. Water
The solubility of 7-ethylcoumarin follows a clear lipophilic hierarchy . The ethyl group (+CH₂-CH₃) acts as a hydrophobic anchor, disrupting the water structure (entropic penalty) while enhancing van der Waals interactions with non-polar solvents.
Comparative Solubility Table
Note: Values are estimated based on homologous series trends (Coumarin vs. 7-Methylcoumarin) and thermodynamic solubility modeling.
| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Driver |
| Chloroform / DCM | Very High | > 100 mg/mL | Strong dispersion forces; "like-dissolves-like". |
| Acetone | High | 50 – 80 mg/mL | Dipole-dipole interactions with the lactone ring. |
| DMSO | High | 40 – 60 mg/mL | High dielectric constant; excellent for stock solutions. |
| Ethanol (Abs.) | Moderate | 10 – 25 mg/mL | H-bonding capability limited by the ethyl steric hindrance. |
| Methanol | Moderate | 8 – 20 mg/mL | Similar to ethanol but slightly less effective for alkyl chains. |
| Water (pH 7) | Very Low | < 0.1 mg/mL | Hydrophobic effect; high energy cost to form cavity in water. |
Solvation Mechanism Diagram
The following diagram illustrates the competing thermodynamic forces governing the solubility of 7-ethylcoumarin.
Caption: Thermodynamic decision tree showing why 7-ethylcoumarin favors organic solvation over aqueous dissolution.
Experimental Protocol: Determination of Solubility
For critical applications (e.g., determining the exact dosage for an animal study), reliance on literature values is insufficient. The Shake-Flask Method coupled with HPLC-UV is the gold standard for validation.
Workflow: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at 25°C.
Materials:
-
7-Ethylcoumarin (Solid)[1]
-
Solvent of choice (e.g., PBS pH 7.4, Ethanol)
-
0.45 µm PTFE Syringe Filters (hydrophobic for organics) or PVDF (for aqueous)
-
HPLC System (UV Detector at 320 nm)
Step-by-Step Methodology:
-
Supersaturation: Add excess 7-ethylcoumarin solid to 5 mL of the solvent in a glass vial. Ensure visible solid remains at the bottom.
-
Equilibration:
-
Seal the vial tightly to prevent evaporation.
-
Agitate at 25°C for 24–48 hours using an orbital shaker or magnetic stirrer (moderate speed).
-
-
Phase Separation:
-
Allow the solution to stand for 1 hour to let large particles settle.
-
Extract 1 mL of the supernatant using a syringe.
-
-
Filtration: Pass the supernatant through a 0.45 µm filter .
-
Critical Note: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.
-
-
Dilution & Analysis:
-
Dilute the filtrate with mobile phase (e.g., Acetonitrile) to land within the linear range of your calibration curve.
-
Inject into HPLC. Calculate concentration using a pre-established standard curve.
-
Caption: Step-by-step Shake-Flask protocol for accurate solubility determination.
Application Strategies for Drug Development
When using 7-ethylcoumarin in biological assays, direct addition to aqueous media will result in precipitation and inaccurate dosing.
The "DMSO Spike" Method
For cell culture or enzymatic assays:
-
Prepare a 1000x Stock Solution in pure DMSO (e.g., 10 mM).
-
Dilute 1 µL of stock into 1 mL of assay buffer.
-
Result: Final DMSO concentration is 0.1% (usually non-toxic), and the compound is kinetically trapped in solution, though thermodynamic precipitation may occur over time.
Cosolvency
If DMSO is not suitable, use a cosolvent system. A mixture of Ethanol:Water (40:60) or PEG400:Water (30:70) can increase solubility by orders of magnitude compared to pure water [3].
Cyclodextrin Complexation
For in vivo formulations where organic solvents are toxic, use HP-β-Cyclodextrin . The hydrophobic ethyl-coumarin core inserts into the cyclodextrin cavity, while the hydroxyl groups of the cyclodextrin interact with water, rendering the complex water-soluble.
References
- Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
-
PubChem Database. (2024). Compound Summary for 7-Methylcoumarin (CID 17131) and Coumarin (CID 323). National Center for Biotechnology Information. Link
-
Jouyban, A. (2019).[2] Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Source for cosolvency models in drug delivery).
-
Ali, M. A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. PMC. Link
Sources
Pharmacophore Properties of 7-Substituted Coumarin Derivatives: A Technical Guide
Executive Summary
The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, characterized by high bioavailability and a versatile electronic profile.[1] Among its substitution sites, Position 7 (C7) is the critical "tuning knob" for both biological affinity and photophysical properties. This guide analyzes the pharmacophore properties of 7-substituted coumarins, focusing on their dual utility as high-affinity ligands (MAO-B inhibitors, anticancer agents) and fluorescent molecular probes.
The Electronic Core: The "Push-Pull" System
To understand the pharmacophore, one must first understand the electronic environment of the scaffold. The 7-substituted coumarin operates on an Intramolecular Charge Transfer (ICT) mechanism.
-
The Acceptor (Pull): The lactone carbonyl at C2 acts as the electron sink.
-
The Donor (Push): Substituents at C7 (e.g., -OH, -OCH3, -NEt2) act as electron donors.
Implication for Drug Design: The strength of the electron-donating group (EDG) at C7 dictates the dipole moment of the molecule. This dipole is often essential for orienting the molecule within polar active sites of enzymes like Carbonic Anhydrase or interacting with specific residues in kinases.
Pharmacophore Mapping & SAR Analysis
The Structure-Activity Relationship (SAR) of 7-substituted coumarins is target-dependent, but distinct patterns emerge across therapeutic classes.
Neuroprotection: MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a primary target for Alzheimer’s and Parkinson’s therapies. The 7-position is the determinant for selectivity between MAO-A and MAO-B.[2]
-
Key Pharmacophore: 7-Benzyloxy substitution.[2]
-
Mechanistic Basis: The MAO-B active site contains a hydrophobic "entrance cavity." A bulky, lipophilic group at C7 (like a benzyloxy ether) occupies this cavity via hydrophobic interactions and
-stacking with Tyr326 and Tyr398 . -
Contrast: Smaller groups at C7 (e.g., -OH, -OMe) often lose selectivity or potency because they fail to span the distance to these critical aromatic residues.
Anticancer Activity: Kinase & Topoisomerase Inhibition
In oncology, 7-substituted coumarins often function as ATP-competitive inhibitors or DNA intercalators.
-
Key Pharmacophore: 7-Diethylamino or 7-Methoxy combined with bulky C3/C4 groups.
-
Mechanistic Basis:
-
VEGFR-2 Inhibition: The oxygen/nitrogen at C7 acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase.
-
Solubility: The 7-substituent often modulates the logP. A 7-hydroxy group increases water solubility but may reduce membrane permeability compared to a 7-methoxy or 7-acetoxy prodrug form.
-
Visualization: The Consensus Pharmacophore
The following diagram illustrates the interaction logic for a generic 7-substituted coumarin within a target binding pocket.
Figure 1: Pharmacophore map illustrating the electronic push-pull system and how the C7 substituent dictates biological selectivity versus photophysical utility.
Photophysical Utility: The "Theranostic" Angle
Application scientists often utilize 7-substituted coumarins not just as drugs, but as fluorescent probes to track drug distribution (theranostics).
| Substituent (C7) | Fluorescence Emission | Quantum Yield ( | Application |
| -OH (Hydroxy) | Blue (450 nm) in base | ~0.1 - 0.8 (pH dependent) | pH Sensor, Esterase probe (Umbelliferone) |
| -N(Et) | Cyan/Green (470-520 nm) | High (>0.7) | Laser dyes, Lipid probes |
| -O-Alkyl | Weak / Blue | Low | Pharmacological baseline |
Pro-Tip: To create a "Turn-On" probe, mask the C7-OH with a specific cleavable group (e.g., a boronic acid ester for H
Experimental Protocols
Synthesis: Pechmann Condensation (Green Protocol)
While sulfuric acid is the traditional catalyst, it causes charring and low yields with sensitive 7-substituents. The following protocol uses Indium(III) Chloride (
Reaction: Resorcinol derivative + Ethyl Acetoacetate
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, mix substituted phenol (10 mmol) and
-ketoester (10 mmol) in a 1:1 molar ratio. -
Catalysis: Add
(10 mol%) or Sulfated Zirconia (solid acid catalyst). -
Reaction: Heat to 80–100°C under solvent-free conditions for 20–60 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool the mixture to room temperature.
-
Add crushed ice/water to precipitate the solid.
-
Filter the crude solid.
-
-
Purification: Recrystallize from hot ethanol.
Figure 2: Optimized Pechmann Condensation workflow for high-yield coumarin synthesis.
Validation: IC Determination (Enzymatic Assay)
To validate the pharmacophore, one must measure binding affinity.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Enzyme Prep: Recombinant hMAO-B (or target kinase).
-
Substrate: Kynuramine (fluorometric) or specific peptide substrate.
-
Titration: Prepare serial dilutions of the 7-substituted coumarin (0.1 nM to 100
M) in DMSO. -
Incubation: Incubate enzyme + inhibitor for 15 mins at 37°C.
-
Measurement: Add substrate and measure reaction velocity (
) via fluorescence plate reader. -
Calculation: Fit data to the Hill equation:
References
-
Recent Developments of Coumarin-based Hybrids in Drug Discovery. Current Topics in Medicinal Chemistry. (2022).
-
Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors. European Journal of Medicinal Chemistry. (2017).
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives. Molecules. (2023).
-
Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Chimica. (2023).
-
Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences. (2022).
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An In-depth Technical Guide to 7-Ethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Ethyl-2H-chromen-2-one, a derivative of the coumarin scaffold. Coumarins, belonging to the benzopyrone class of compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document delves into the nomenclature, synthesis, structural elucidation, and potential applications of 7-Ethyl-2H-chromen-2-one, offering valuable insights for professionals in drug discovery and chemical research.
Nomenclature and Chemical Identity
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 7-Ethyl-2H-chromen-2-one . The parent structure, coumarin, is systematically named 2H-chromen-2-one.[3]
Synonyms:
-
7-Ethylcoumarin
| Identifier | Value |
| IUPAC Name | 7-Ethyl-2H-chromen-2-one |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Canonical SMILES | CCC1=CC2=C(C=C1)C=CC(=O)O2 |
Physicochemical Properties
While specific experimental data for 7-Ethyl-2H-chromen-2-one is not extensively documented, the following properties can be predicted based on the characteristics of the parent coumarin molecule and other alkyl-substituted derivatives.
| Property | Predicted Value/Information |
| Appearance | Likely a white to off-white crystalline solid. |
| Melting Point | Expected to be in a similar range to other small alkyl-substituted coumarins. For comparison, the parent coumarin has a melting point of 71 °C.[3] |
| Boiling Point | Higher than the parent coumarin's boiling point of 301.71 °C, due to the increased molecular weight.[3] |
| Solubility | Expected to have low solubility in water, but good solubility in organic solvents such as ethanol, diethyl ether, and chloroform.[3] |
Synthesis of 7-Ethyl-2H-chromen-2-one
The most probable and widely used method for the synthesis of 7-substituted coumarins is the Pechmann condensation .[4][5] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. For the synthesis of 7-Ethyl-2H-chromen-2-one, the logical starting materials would be 4-ethylresorcinol and an appropriate β-keto ester, such as ethyl acetoacetate.
Proposed Synthetic Pathway: Pechmann Condensation
The reaction proceeds through a transesterification followed by an intramolecular hydroalkylation and subsequent dehydration to form the coumarin ring system.
Figure 1: Proposed synthesis of a 7-ethylcoumarin derivative via Pechmann condensation.
Experimental Protocol (Adapted from a similar synthesis)
The following protocol is a proposed method for the synthesis of a 7-ethylcoumarin derivative, based on the established synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one.[4]
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Addition of Reactants: Slowly add an equimolar mixture of 4-ethylresorcinol and ethyl acetoacetate to the cooled sulfuric acid with continuous stirring, ensuring the temperature is kept low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water. The crude product should precipitate out of the solution.
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified 7-ethyl-4-methyl-2H-chromen-2-one.
-
Spectroscopic Characterization
The structural elucidation of 7-Ethyl-2H-chromen-2-one would rely on standard spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[1][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons of the coumarin core.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl) | ~1.2 | Triplet |
| -CH₂- (ethyl) | ~2.7 | Quartet |
| H-3 | ~6.4 | Doublet |
| H-4 | ~7.7 | Doublet |
| H-5 | ~7.4 | Doublet |
| H-6 | ~7.1 | Doublet of doublets |
| H-8 | ~7.0 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the ethyl group, the aromatic carbons, and the carbonyl carbon of the lactone.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~29 |
| C-3 | ~116 |
| C-4 | ~143 |
| C-4a | ~118 |
| C-5 | ~128 |
| C-6 | ~124 |
| C-7 | ~149 |
| C-8 | ~116 |
| C-8a | ~154 |
| C-2 (C=O) | ~161 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the lactone ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (lactone) | 1700 - 1740 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-O stretch | 1000 - 1300 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
In mass spectrometry, 7-Ethyl-2H-chromen-2-one is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ | 174.07 |
| [M+H]⁺ | 175.08 |
| [M+Na]⁺ | 197.06 |
Potential Applications in Drug Development and Research
The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide array of biological activities.[4] These activities are often influenced by the nature and position of substituents on the benzopyrone ring.
Workflow for Biological Screening
Figure 2: A generalized workflow for evaluating the biological potential of 7-Ethyl-2H-chromen-2-one.
Potential Areas of Activity:
-
Anticancer: Many coumarin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7] The ethyl group at the 7-position may influence the compound's lipophilicity and its interaction with biological targets.
-
Antimicrobial: The coumarin nucleus is a common feature in many antimicrobial agents. 7-Ethyl-2H-chromen-2-one could be screened for activity against a panel of pathogenic bacteria and fungi.[2]
-
Antioxidant: The electron-donating nature of the ethyl group might enhance the radical scavenging properties of the coumarin core, making it a potential antioxidant.[8]
-
Enzyme Inhibition: Coumarins are known to inhibit various enzymes. The specific substitution pattern of 7-Ethyl-2H-chromen-2-one could confer selectivity for certain enzyme targets.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]
-
Toxicity: The parent compound, coumarin, is metabolized in humans primarily to the less toxic 7-hydroxycoumarin.[3] It is plausible that 7-Ethyl-2H-chromen-2-one would undergo similar metabolic pathways.
Conclusion
7-Ethyl-2H-chromen-2-one is a coumarin derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited in the public domain, its synthesis can be readily achieved through established methods like the Pechmann condensation. Its structural features suggest that it may possess interesting biological activities, warranting its inclusion in screening libraries for drug discovery programs. Further research is needed to fully characterize its physicochemical properties, spectroscopic data, and biological profile.
References
- Tasqeeruddin, S., et al. (2012). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 24(12), 5585-5588.
-
Wikipedia contributors. (2024, January 29). Coumarin. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
- Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5393176, 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved February 9, 2026, from [Link].
- Al-Warhi, T., et al. (2020). Uses of 3-(2-Bromoacetyl)
-
Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved February 9, 2026, from [Link]
- Bazié, H., et al. (2025). 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate.
-
ResearchGate. (n.d.). Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. Retrieved February 9, 2026, from [Link]
- Polovinkina, M. A., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2645-2653.
- Li, J., et al. (2018). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 23(11), 2999.
- Goud, V., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5275.
- Chen, C.-Y., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(11), 3323.
- Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters, 6(24), 4603–4606.
- Al-Majedy, Y. K., et al. (2017). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 22(8), 1230.
-
ResearchGate. (n.d.). 1H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved February 9, 2026, from [Link]
- El-Faham, A., et al. (2019). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 7(1), 1-5.
- Behrami, A. (2018). Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. Journal of Advances in Chemistry, 15(1), 6130-6136.
- Al-Omaim, W. S., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(10), 1845-1881.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369215, 7-Hydroxy Coumarin-13C3. Retrieved February 9, 2026, from [Link].
- Pérez-Pérez, Y., et al. (2023).
-
The Organic Chemistry Tutor. (2020, February 22). Pechmann Condensation Mechanism (Coumarin Synthesis) [Video]. YouTube. [Link]
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The Ethyl Group's Subtle Yet Significant Influence on the Biological Activity of Coumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The coumarin scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its wide array of pharmacological properties. The biological activity of coumarin derivatives can be significantly modulated by the nature and position of substituents on its benzopyrone core. Among these, the seemingly simple ethyl group can exert a profound and often nuanced influence on the molecule's efficacy and selectivity. This technical guide provides an in-depth analysis of the biological significance of ethyl substitution on the coumarin ring, synthesizing data from numerous studies to offer a comprehensive resource for researchers in drug discovery and development. We will explore the structure-activity relationships (SAR) conferred by ethyl groups at various positions, their impact on anticancer, neuroprotective, and enzyme inhibitory activities, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Versatile Coumarin Scaffold
Coumarin (2H-1-benzopyran-2-one) and its derivatives are a large class of phenolic compounds found throughout the plant kingdom.[1] Their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and anticoagulant effects, have made them a cornerstone of natural product chemistry and a fertile ground for the development of novel therapeutics.[1][2] The planar structure of the coumarin nucleus allows it to intercalate into DNA and interact with various enzymes and receptors, making it a highly adaptable pharmacophore.[3] The biological profile of a coumarin derivative is intricately linked to the substitution pattern on its bicyclic ring system. Strategic placement of functional groups can enhance potency, improve selectivity, and modulate pharmacokinetic properties.[4] This guide will focus specifically on the role of the ethyl (-CH₂CH₃) group, a small lipophilic moiety, in shaping the biological destiny of the coumarin molecule.
The Impact of Ethyl Substitution on Anticancer Activity: A Positional Analysis
The anticancer potential of coumarins is one of the most extensively studied areas. The introduction of an ethyl group can either enhance or diminish cytotoxic activity depending on its location on the coumarin ring, highlighting the importance of precise structural modifications.
Substitution at the C3 Position
The C3 position of the coumarin ring is a frequent site for modification. However, the introduction of an ethoxycarbonyl (-COOCH₂CH₃) group at this position has been shown to reduce the anticancer efficacy of certain coumarin hybrids.[5][6] This suggests that while substitution at C3 is crucial for activity, the nature of the substituent is a key determinant.[7]
Conversely, studies on 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) have identified that the presence of an ethoxycarbonylethyl moiety at the C3 position contributes to significant cytotoxic activities.[8] This indicates that the ethyl group, as part of a larger ester functional group, can be beneficial for anticancer action, likely influencing factors such as cell permeability and target binding.
Substitution at the C4 and C7 Positions
The C4 position is another critical site for modulating the biological activity of coumarins. While direct comparisons of ethyl versus other alkyl groups at this position are less common in the literature, the general consensus is that substitution at C4 can lead to reduced toxicity and enhanced therapeutic potential.[9]
Research on indole-coumarin hybrids has provided a direct comparison between methyl and ethyl substitutions. In one study, the replacement of a methyl group with an ethyl group led to a decrease in the anti-breast cancer potential of the molecule.[6] This finding underscores the subtle yet critical differences in steric bulk and lipophilicity between these two small alkyl groups and how they can influence interactions with biological targets.
The following diagram illustrates the key substitution positions on the coumarin ring that influence its biological activity.
Caption: Key positions on the coumarin ring where ethyl substitution impacts biological activity.
Neuroprotective Effects of Ethyl-Substituted Coumarins
Emerging research has highlighted the potential of coumarin derivatives in the treatment of neurodegenerative diseases. One notable example is 7-ethoxy-4-methylcoumarin, which has demonstrated neuroprotective effects. This compound acts as a dopamine D2 receptor agonist, suggesting its potential utility in conditions like Parkinson's disease. The ethoxy group at the C7 position appears to be crucial for this activity, likely by influencing the molecule's ability to cross the blood-brain barrier and interact with its target receptor.
Ethyl Coumarins as Enzyme Inhibitors
Coumarins are known to inhibit a variety of enzymes, and the ethyl group can play a role in modulating this activity. For instance, coumarin derivatives are being investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[7] The nature and position of substituents on the coumarin scaffold affect the specificity and selectivity of MAO inhibition.[7] While specific data on ethyl-substituted coumarins as MAO inhibitors is still emerging, the general principles of SAR suggest that the lipophilicity and steric profile of an ethyl group could influence binding to the enzyme's active site.
Furthermore, coumarins have been identified as inhibitors of carbonic anhydrases.[10] The inhibitory mechanism involves the hydrolysis of the coumarin's lactone ring by the enzyme.[10] The presence and position of an ethyl group could potentially influence the rate of this hydrolysis and the binding affinity of the resulting 2-hydroxycinnamic acid derivative.
The table below summarizes the biological activities of select ethyl-substituted coumarins.
| Compound/Derivative Class | Substitution Position | Biological Activity | Key Findings | Reference(s) |
| Coumarin-artemisinin hybrids | 3-ethoxycarbonyl | Anticancer | Reduced effectivity compared to 3-chloro and 4-methyl substituents. | [5][6] |
| 7,8-diacetoxy-4-methylcoumarins | 3-ethoxycarbonylethyl | Anticancer (Cytotoxic) | Showed significant cytotoxic activity. | [8] |
| Indole-coumarin hybrids | Not specified | Anticancer (Anti-breast cancer) | Replacement of a methyl group with an ethyl group led to a decrease in activity. | [6] |
| 7-ethoxy-4-methylcoumarin | 7-ethoxy | Neuroprotective | Acts as a dopamine D2 receptor agonist. |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key ethyl-substituted coumarin precursors.
Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for the synthesis of 4-substituted coumarins from a phenol and a β-ketoester.[11][12]
Materials:
-
Resorcinol (or other substituted phenol)
-
Ethyl acetoacetate
-
Amberlyst-15 (or other acid catalyst)[13]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g).[13]
-
Heat the reaction mixture in an oil bath at 110°C with stirring.[13]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the catalyst.
-
Allow the filtrate to cool to room temperature, then pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Synthesis of 7-Ethoxycoumarin
This protocol describes the O-alkylation of 7-hydroxycoumarin (umbelliferone) to yield 7-ethoxycoumarin.
Materials:
-
7-hydroxycoumarin (umbelliferone)
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add umbelliferone (1 equiv.), K₂CO₃ (3 equiv.), and 10 mL of anhydrous acetone.[14]
-
Heat the mixture under reflux for 15 minutes under a nitrogen atmosphere.[14]
-
Cool the mixture to room temperature and add ethyl bromide (1.5 equiv.) dropwise.[14]
-
Heat the resulting mixture under reflux for an additional 2-6 hours.[14]
-
Quench the reaction with 10 mL of water.
-
Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography using a hexane/EtOAc gradient to afford pure 7-ethoxycoumarin.[14]
The following diagram outlines the general workflow for the synthesis and biological evaluation of ethyl-substituted coumarins.
Caption: General workflow for the synthesis and biological evaluation of ethyl-substituted coumarins.
Conclusion and Future Directions
The ethyl group, while seemingly a minor structural modification, plays a significant role in defining the biological activity of the coumarin scaffold. Its influence is highly dependent on its position on the benzopyrone ring, and it can either enhance or diminish therapeutic potential. The available data suggests that ethyl substitutions, particularly as part of larger functional groups at the C3 and C7 positions, can lead to potent anticancer and neuroprotective agents.
Future research should focus on systematic studies that directly compare the effects of ethyl substitution with other alkyl groups at all possible positions on the coumarin ring. This will allow for the development of more precise quantitative structure-activity relationships (QSAR). Furthermore, the exploration of ethyl-substituted coumarins as inhibitors of a wider range of enzymes and as modulators of various signaling pathways will undoubtedly open new avenues for drug discovery. The synthesis of novel ethyl-coumarin derivatives, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics.
References
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. 2023-10-20.
- Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Rel
- Structure-activity relationship of natural and synthetic coumarins inhibiting the multidrug transporter P-glycoprotein. PubMed. 2006-10-15.
- A review of coumarin derivatives and its biological activities. 2024-11-19.
- Structure-activity relationship studies of 4-methylcoumarin deriv
- Coumarin Derivatives Exert Anti-Lung Cancer Activity by Inhibition of Epithelial–Mesenchymal Transition and Migr
- Structure activity relationship of coumarin.
- Coumarin derivatives with anticancer activities: An upd
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. 2023-05-08.
- 7-Ethoxycoumarin synthesis. ChemicalBook.
- Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. PMC - NIH. 2020-04-23.
- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu
- Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. 2025-02-27.
- a review on coumarin: sar, signaling pathway (s) in pharmacological activity & metabolite. JBINO.
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.
- Coumarins inhibit η-class carbonic anhydrase
- In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. PMC.
- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Semantic Scholar. 2022-02-28.
- Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulf
- Synthesis, Structure-Activity Relationships (SAR)
- Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Deriv
- Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
- Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
- 7-hydroxycoumarin preparation.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. 2016-08-12.
- Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. RSC Publishing.
- PCHHAX Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. Der Pharma Chemica.
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prost
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- 13. scispace.com [scispace.com]
- 14. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Protocol for reacting m-ethylphenol with malic acid
Application Note: Synthesis of 7-Ethylcoumarin via Pechmann Condensation
Executive Summary
This guide details the protocol for synthesizing 7-ethylcoumarin (7-ethyl-2H-chromen-2-one) via the Pechmann-Duisberg condensation. While the classic Pechmann reaction utilizes
Reaction Mechanism & Chemical Logic
To ensure experimental success, the researcher must understand the cascade of reactions occurring in the flask. The transformation proceeds through two distinct phases: the in situ generation of the electrophile and the subsequent condensation.
Phase 1: Electrophile Generation
L-Malic acid undergoes decarbonylation and dehydration in hot concentrated sulfuric acid (
Phase 2: Condensation & Cyclization The generated formylacetic acid (existing in equilibrium with its enol form) acts as the electrophile.
-
Transesterification/Esterification: The phenol attacks the carboxylic acid moiety.
-
Electrophilic Aromatic Substitution: The activated carbonyl attacks the aromatic ring.
-
Regioselectivity: The ethyl group at the meta position of the phenol directs the incoming electrophile to the para position relative to the ethyl group (position 6 of the phenol), which is sterically less hindered than position 2. This results in the 7-ethyl substitution pattern on the final coumarin ring.
Pathway Visualization
Figure 1: Mechanistic pathway of the Pechmann-Duisberg condensation using malic acid.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| m-Ethylphenol | 122.16 | 1.0 | Nucleophile |
| L-Malic Acid | 134.09 | 1.2 | Electrophile Precursor |
| Conc. Sulfuric Acid | 98.08 | ~4-5 | Catalyst & Solvent |
| Ice/Water | N/A | Excess | Quenching Agent |
Equipment:
-
Round-bottom flask (RBF)
-
Magnetic stir bar
-
Oil bath (capable of 130°C)
-
Reflux condenser (optional, but recommended to contain acid fumes)
-
Fume Hood (Mandatory due to CO evolution)
Step-by-Step Methodology
Step 1: Reaction Setup
-
Weigh m-ethylphenol (1.0 equiv) and L-malic acid (1.2 equiv) into a dry round-bottom flask.
-
Add concentrated sulfuric acid (approx. 2-3 mL per gram of phenol) slowly with stirring.
-
Observation: The mixture may darken slightly upon acid addition.
-
Step 2: Thermal Activation
-
Place the flask in an oil bath pre-heated to 110°C .
-
Monitor Gas Evolution: As the temperature rises, vigorous bubbling will occur. This is Carbon Monoxide (CO). Ensure the fume hood sash is lowered.
-
Maintain heating at 110-120°C for 30-60 minutes .
-
Endpoint: The reaction is typically complete when gas evolution ceases and the mixture appears homogeneous and dark red/brown.
-
Step 3: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the viscous reaction mass slowly onto crushed ice (approx. 10x volume of acid) with vigorous stirring.
-
Result: The product should precipitate as a solid or a gummy oil that solidifies upon scratching/stirring.
-
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the filter cake copiously with cold water to remove residual acid.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in boiling ethanol (or aqueous ethanol).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals by filtration and dry in a vacuum oven at 40°C.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of 7-ethylcoumarin.
Characterization & Validation
To validate the synthesis, compare analytical data against expected values.
| Technique | Expected Observation | Structural Insight |
| Appearance | White to pale yellow needles | Crystalline purity |
| Melting Point | Est. 80-90°C (Verify with lit.) | Identity confirmation |
| IR Spectroscopy | ~1700-1720 cm⁻¹ (Strong) | Lactone Carbonyl (C=O) |
| ¹H NMR | Doublets at ~6.2 and 7.7 ppm ( | C3 and C4 protons of the coumarin ring (characteristic of unsubstituted 4-pos) |
| Fluorescence | Blue/Purple under UV (365 nm) | Characteristic of 7-substituted coumarins |
Self-Validation Check:
-
Did it bubble? If no gas evolved, the temperature was likely too low to decarbonylate malic acid, and the reaction failed.
-
Is it soluble in bicarbonate? The product should be insoluble in aqueous
. If it dissolves, you likely have unreacted phenolic starting material or ring-opened coumarinic acid (re-acidify to close ring).
Safety & Troubleshooting
-
Carbon Monoxide (CO): This reaction generates stoichiometric quantities of CO. It is odorless and deadly. Never perform this reaction on an open bench.
-
Sulfuric Acid Burns: Use neoprene gloves. Neutralize spills immediately with sodium bicarbonate.
-
"Black Tar" Formation: If the reaction turns into an intractable black tar, the temperature was likely too high (>130°C) or the heating time too long. Repeat with strict temperature control (110°C).
References
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. Link
-
Von Pechmann, H., & Duisberg, C. (1883).[5] Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 16(2), 2119-2128.[5] Link
-
Molyneux, R. J., & Jurd, L. (1974).[6] The condensation of some phenols with malic acid, maleic acid and maleic anhydride.[6] Australian Journal of Chemistry, 27(12), 2697-2702. Link
Sources
Application Note: Synthesis of 7-Ethyl-2H-chromen-2-one via Sulfuric Acid-Catalyzed Pechmann Condensation
Abstract & Application Scope
This application note details the protocol for synthesizing 7-Ethyl-2H-chromen-2-one (7-Ethylcoumarin) utilizing the Pechmann condensation.[1] Unlike the more common synthesis of 4-methylcoumarins using
This scaffold is a critical intermediate in the development of anticoagulants, fluorescent probes, and specific agrochemicals. The protocol emphasizes the management of carbon monoxide (CO) evolution—a critical safety parameter often overlooked in malic acid-based Pechmann condensations.
Reaction Mechanism & Logic
The synthesis relies on the Pechmann-Duisberg modification of the Pechmann condensation. The choice of malic acid is mechanistic: it serves as a masked equivalent of formylacetic acid , which is unstable and cannot be isolated.
Mechanistic Pathway[2][3]
-
Decarbonylation (In Situ Activation): In hot concentrated sulfuric acid, malic acid undergoes protonation and dehydration/decarbonylation to release carbon monoxide (CO) and water, generating formylacetic acid (3-oxopropanoic acid) in situ.
-
Transesterification: The phenol hydroxyl group attacks the carbonyl of the formylacetic acid.
-
Electrophilic Aromatic Substitution: The activated carbonyl attacks the aromatic ring at the position ortho to the oxygen (and para to the ethyl group due to steric/electronic directing effects), closing the ring.
-
Dehydration: Final acid-catalyzed elimination of water yields the aromatic coumarin system.
Mechanistic Diagram
Figure 1: Mechanistic pathway for the conversion of Malic Acid and 3-Ethylphenol to 7-Ethylcoumarin, highlighting the critical decarbonylation step.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3] | Equiv.[4][5][6] | Role |
| 3-Ethylphenol | 620-17-7 | 1.0 | Substrate (Nucleophile) |
| L-Malic Acid | 97-67-6 | 1.1 - 1.2 | C3 Synthon Source |
| Sulfuric Acid (98%) | 7664-93-9 | Solvent Vol. | Catalyst & Solvent |
| Ice/Water | N/A | Excess | Quenching Agent |
| Ethanol (95%) | 64-17-5 | N/A | Recrystallization Solvent |
Step-by-Step Procedure
WARNING: This reaction generates Carbon Monoxide (CO) . All operations must be performed in a high-efficiency fume hood with a CO monitor active.
Step 1: Catalyst Preparation & Phenol Addition
-
Charge a round-bottom flask (equipped with a magnetic stir bar) with 3-Ethylphenol (1.0 equiv) .
-
Cool the flask to 0–5°C using an ice bath.
-
Slowly add Concentrated
(approx. 2-3 mL per gram of phenol) dropwise.-
Note: The solution may darken; maintain temperature <10°C to prevent premature sulfonation of the phenol ring.
-
Step 2: Malic Acid Addition (The Critical Step)
-
Add Malic Acid (1.1 equiv) to the mixture in small portions over 30–60 minutes.
-
Why Slow Addition? Malic acid reacts with
to release CO gas immediately upon heating. Adding it all at once can cause rapid foaming and dangerous pressure buildup.
Step 3: Reaction & Heating[7]
-
Remove the ice bath and transfer the flask to an oil bath.
-
Heat the mixture gradually to 110–112°C .
-
Observation: Significant gas evolution (CO) will occur between 80–100°C. Ensure the condenser is vented to the back of the fume hood.
-
-
Maintain at 110°C for 6–9 hours .
-
Endpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot should disappear, and a new fluorescent spot (blue under UV 365nm) should appear.
-
Step 4: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the dark viscous reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
The product will precipitate as a gummy solid or oil.
-
Extraction: If the solid is not filterable, extract with Ethyl Acetate (3x). Wash the organic layer with saturated
(to remove unreacted acid/phenol traces) and brine. -
Dry over anhydrous
and concentrate in vacuo.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol (95%). Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and wash with cold dilute ethanol.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing temperature control and safety checkpoints.
Characterization & Validation
To validate the synthesis, compare spectral data against the following expected parameters.
| Technique | Expected Signal / Observation | Structural Assignment |
| Appearance | White to pale yellow crystals | Crystalline solid |
| 1H NMR (CDCl3) | H-3 (Pyrone ring doublet) | |
| H-4 (Pyrone ring doublet) | ||
| Ethyl -CH3 | ||
| Ethyl -CH2- | ||
| IR Spectroscopy | ~1700–1720 | Lactone C=O stretch |
| UV (TLC) | Blue Fluorescence (365 nm) | Coumarin Core |
Interpretation: The presence of two doublets with a large coupling constant (J ~9.5 Hz) in the aromatic region is diagnostic of the coumarin (2H-chromen-2-one) ring system, confirming that the malic acid successfully formed the unsubstituted double bond at positions 3 and 4.
Troubleshooting & Optimization
-
Issue: Low Yield / Tar Formation
-
Cause: Temperature too high or acid concentration too strong, leading to sulfonation of the phenol.
-
Fix: Keep the addition temperature strictly <10°C. Do not exceed 115°C during the heating phase.
-
-
Issue: Excessive Foaming
-
Cause: Rapid addition of Malic Acid causing sudden CO release.
-
Fix: Add Malic Acid in smaller aliquots over a longer duration. Use a larger reaction vessel to accommodate foam.
-
-
Issue: Product is an Oil
-
Cause: Impurities preventing crystallization.
-
Fix: Perform a vacuum distillation (if stable) or column chromatography (Silica gel, Hexane/EtOAc gradient) before recrystallization.
-
References
-
Yates, P., & Macas, T. S. (1988). Tandem Wessely oxidation and intramolecular Diels–Alder reactions. IV. The synthesis of (±)-coronafacic acid. Canadian Journal of Chemistry, 66(1), 1-10.
- Key Protocol Reference: Describes the specific condensation of m-ethylphenol and malic acid in H2SO4
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.
- Authoritative Review: Defines the scope and mechanism of the Pechmann condens
-
Livingston, R. (1947). The Period of Induction in the Reaction between Malic Acid and Sulfuric Acid.[7] Journal of the American Chemical Society.
- Safety/Mechanism: Details the kinetics of CO evolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 3-Acetyl-7-diethylaminocoumarin - CAS-Number 74696-96-1 - Order from Chemodex [chemodex.com]
- 4. Coumarin - Wikipedia [en.wikipedia.org]
- 5. 7-Hydroxycoumarin [webbook.nist.gov]
- 6. actualites.nexelec.fr [actualites.nexelec.fr]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Ethylcoumarin Derivatives
Introduction: The Significance of Coumarins and the Advent of Microwave Synthesis
Coumarins, a prominent class of benzopyrone-containing heterocycles, are of significant interest to the pharmaceutical and materials science industries. Their derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and antitumor properties. The 7-substituted coumarins, in particular, are valued for their fluorescent properties and are often used as dyes and molecular probes. The introduction of an ethyl group at the 7-position can modulate the lipophilicity and, consequently, the biological activity of the coumarin scaffold.
Traditionally, the synthesis of coumarins has been achieved through various condensation reactions, with the Pechmann condensation being a widely employed method.[1] This reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.[2] However, conventional heating methods often necessitate long reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification and reducing overall yields.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates. This often results in higher yields, improved product purity, and a reduction in reaction times from hours to mere minutes. Furthermore, MAOS aligns with the principles of green chemistry by often enabling solvent-free reactions, thereby reducing waste and environmental impact.
This application note provides a detailed protocol for the synthesis of a 7-ethylcoumarin derivative, specifically 7-ethyl-4-methylcoumarin, via a microwave-assisted Pechmann condensation. We will delve into the rationale behind the experimental design, provide a step-by-step methodology, and discuss the expected outcomes and characterization techniques.
The Rationale Behind Microwave-Assisted Pechmann Condensation
The Pechmann condensation for the synthesis of 7-ethyl-4-methylcoumarin involves the reaction of 3-ethylphenol with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through a series of steps including transesterification, intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and dehydration to form the coumarin ring system.
Microwave irradiation dramatically accelerates this process due to the efficient interaction of the microwave energy with the polar molecules in the reaction mixture, such as the phenol and the ketoester. This rapid and localized heating overcomes the activation energy barrier of the reaction much more efficiently than conventional heating, leading to a significant rate enhancement. The use of a solid acid catalyst under solvent-free conditions further enhances the efficiency and green credentials of this synthetic approach.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Ethylphenol | Reagent Grade, 99% | Sigma-Aldrich |
| Ethyl acetoacetate | Reagent Grade, ≥99% | Sigma-Aldrich |
| Amberlyst-15 | Hydrogen form | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Merck |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Reagent Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Instrumentation
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Rotary Evaporator
-
Melting Point Apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer (MS)
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of 7-ethyl-4-methylcoumarin.
Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-ethylphenol (1.0 mmol, 122.2 mg).
-
To the same vial, add ethyl acetoacetate (1.2 mmol, 156.2 mg, 1.2 eq.).
-
Finally, add the acid catalyst, Amberlyst-15 (100 mg).
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 150 °C (ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Initiate the microwave irradiation program.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and add 5 mL of dichloromethane to dissolve the crude product.
-
Filter the mixture to remove the solid Amberlyst-15 catalyst. Wash the catalyst with an additional 2 mL of dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield 7-ethyl-4-methylcoumarin as a solid.
-
Reaction Mechanism
The Pechmann condensation proceeds via a multi-step mechanism catalyzed by a strong acid.
Caption: Simplified mechanism of the Pechmann condensation for 7-ethyl-4-methylcoumarin synthesis.
Results and Discussion
Comparison of Microwave vs. Conventional Heating
The microwave-assisted protocol offers significant advantages over traditional heating methods for the synthesis of coumarin derivatives.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 - 15 minutes | 4 - 24 hours |
| Temperature | 150 °C | Often > 180 °C |
| Yield | Typically > 85% | 40 - 70% |
| Solvent | Solvent-free | Often requires high-boiling solvents |
| Work-up | Simple filtration and chromatography | Often requires neutralization and extraction |
The dramatic reduction in reaction time and the improvement in yield highlight the efficiency of microwave heating. The solvent-free nature of the microwave protocol also simplifies the work-up procedure and reduces the environmental impact of the synthesis.
Characterization of 7-Ethyl-4-methylcoumarin
The structure of the synthesized 7-ethyl-4-methylcoumarin can be confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton of the pyrone ring, the methyl group at the 4-position, and the ethyl group at the 7-position. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the methyl and ethyl substituents.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the lactone (typically around 1720-1740 cm⁻¹), C=C stretching vibrations of the aromatic and pyrone rings, and C-H stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum of 7-ethyl-4-methylcoumarin is expected to show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₂H₁₂O₂).
Conclusion
The microwave-assisted Pechmann condensation is a highly efficient and environmentally friendly method for the synthesis of 7-ethylcoumarin derivatives. This application note provides a robust and reproducible protocol that offers significant advantages over conventional synthetic methods, including drastically reduced reaction times, higher yields, and simplified work-up procedures. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis of the target compound. This methodology is well-suited for applications in drug discovery and materials science where the rapid and efficient synthesis of coumarin libraries is required.
References
- Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid C
- Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules.
- Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
- Pechmann condens
- Comparative Study of the Synthesis of 7 Hydroxy-4-Methyl Coumarin Mannich Bases by Conventional and Microwave Method. International Research Journal of Pure and Applied Chemistry.
- Synthesis of coumarin by Pechman reaction -A Review.
- Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org.
- Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Organic Chemistry Portal.
- MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry.
- Synthesis of 7-hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.
- 7-Ethoxy-4-methylcoumarin. PubChem.
- 7-Methoxy-4-methylcoumarin. NIST WebBook.
- 1H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.
- Microwave Assisted Synthesis of Coumarins: A Review
- Electronic Supplementary Inform
- FTIR spectrum of 7-hydroxy-4-methyl coumarin.
- 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride(15776-59-7) 1 h nmr. ChemicalBook.
- Pechmann Condens
Sources
- 1. iiste.org [iiste.org]
- 2. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 7-ethylcoumarin by recrystallization in ethanol
Application Note: High-Purity Isolation of 7-Ethylcoumarin via Ethanol Recrystallization
Executive Summary
This guide details the purification of 7-ethylcoumarin (7-ethyl-2H-1-benzopyran-2-one) using a single-solvent recrystallization technique with ethanol. While column chromatography is effective for isolation, it is often cost-prohibitive and difficult to scale for industrial or pilot-plant batches. Recrystallization offers a thermodynamically driven, scalable alternative that leverages the specific solubility profile of coumarin derivatives—high solubility in boiling ethanol and low solubility at ambient temperatures.
This protocol is designed for researchers requiring purity levels >98% (HPLC) for downstream applications in fragrance synthesis, pharmaceutical intermediate development, or photo-optical material fabrication.
Physicochemical Profile & Solvent Selection Logic
To design a self-validating purification system, one must understand the solute-solvent interaction. 7-Ethylcoumarin is a lipophilic, aromatic lactone.
| Property | Value / Description |
| Compound | 7-Ethylcoumarin |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| Target Impurities | 3-Ethylphenol (starting material), oligomers, colored oxidation byproducts. |
| Solvent (Ethanol) | Polar protic; Dielectric constant |
| Solubility Logic | The ethyl group at C-7 increases lipophilicity compared to coumarin. Ethanol provides the ideal "Goldilocks" polarity: it dissolves the compound at reflux ( |
Why Ethanol?
-
Selectivity: Ethanol effectively solubilizes phenolic impurities (like unreacted 3-ethylphenol) even at cold temperatures, keeping them in the mother liquor while the coumarin crystallizes.
-
Safety & Regulatory: Ethanol is an ICH Class 3 solvent (low toxic potential), making it preferable to chlorinated solvents or benzene for pharmaceutical applications.
-
Thermodynamics: It supports a wide Metastable Zone Width (MSZW), allowing for controlled crystal growth rather than rapid, amorphous precipitation.
Experimental Protocol
Phase 1: Dissolution and Hot Filtration
Objective: To create a saturated solution and remove insoluble mechanical impurities.
-
Weighing: Place 10.0 g of crude 7-ethylcoumarin into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add 30 mL of absolute ethanol (99.5%+).
-
Note: A ratio of 3-5 mL solvent per gram of solute is a standard starting point for coumarins.
-
-
Reflux: Equip the RBF with a reflux condenser and magnetic stir bar. Heat the mixture in an oil bath set to
(slightly above ethanol's b.p. of ) until the solid completely dissolves.-
Checkpoint: If the solution is not clear after 10 minutes of reflux, add ethanol in 5 mL increments. Do not exceed 60 mL total to avoid yield loss.
-
-
Decolorization (Optional): If the crude is dark brown/black, remove the heat source, add 0.5 g of activated carbon, and reflux for an additional 5 minutes.
-
Hot Filtration: While the solution is still near boiling, filter it through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Critical: Pre-warming prevents premature crystallization on the filter, which would block the pores and reduce yield.
-
Phase 2: Nucleation and Crystal Growth
Objective: To maximize purity through slow, selective lattice formation.
-
Ambient Cooling: Allow the filtrate to cool slowly to room temperature (
) on the benchtop. Do not use an ice bath immediately.-
Mechanism: Rapid cooling induces "crashing out," trapping impurities inside the crystal lattice. Slow cooling promotes Ostwald ripening, where larger, purer crystals grow at the expense of smaller ones.
-
-
Seeding (Recommended): If no crystals appear at
, add a single seed crystal of pure 7-ethylcoumarin. This bypasses the energy barrier for nucleation. -
Deep Cooling: Once substantial crystallization is observed at room temperature, place the flask in a refrigerator (
) for 2–4 hours to maximize recovery.
Phase 3: Isolation and Drying
-
Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (
, 2 x 5 mL).-
Caution: Do not use room temperature ethanol for washing, as it will redissolve a significant portion of the product.
-
-
Drying: Dry the crystals in a vacuum oven at
for 6 hours or until the mass is constant.
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes and flow of the purification process.
Figure 1: Step-by-step logic flow for the recrystallization of 7-ethylcoumarin.
Troubleshooting & Quality Control
Common Failure Modes
-
Oiling Out: If the product separates as a liquid oil droplets instead of crystals, the solution is likely too concentrated or the temperature dropped too fast.
-
Remedy: Reheat to dissolve the oil, add slightly more ethanol (10-15%), and cool very slowly with vigorous stirring.
-
-
Low Yield (<50%): The mother liquor (filtrate) still contains product.[1]
-
Remedy: Concentrate the filtrate to half its volume using a rotary evaporator and repeat the cooling/filtration steps to harvest a "second crop." (Note: Second crops are usually lower purity).
-
Validation Metrics
-
Melting Point: Pure 7-ethylcoumarin derivatives typically exhibit a sharp melting point range (approx.
range). Compare against the specific derivative standard (e.g., 7-ethyl-4-methylcoumarin melts ~128-130°C; simple 7-ethylcoumarin may differ). -
HPLC Purity: Run on a C18 column (Acetonitrile:Water gradient). The target is a single peak >98% area integration.
-
Appearance: Product should be white to off-white crystalline needles. Yellowing indicates residual phenolic oxidation.
References
-
Solubility & Thermodynamics
- Shakeel, F. et al. (2015). Solubility and thermodynamics of coumarin in different neat solvents. Journal of Molecular Liquids.
- Relevance: Establishes the thermodynamic basis for ethanol as a preferred solvent for coumarin frameworks.
-
Synthesis & Purification Context
- Bogdal, D. (1999).
- Relevance: Describes the synthesis context (Pechmann condensation) and subsequent purification requirements for ethyl-substituted coumarins.
-
Regulatory Guidelines
- ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
- Relevance: Classifies Ethanol as a Class 3 solvent, validating its safety for pharmaceutical processing.
Sources
Advanced Protocol: Solvent-Free Synthesis of 7-Alkylcoumarins
Executive Summary
This technical guide details the solvent-free synthesis of 7-alkylcoumarins (e.g., 4,7-dimethylcoumarin) using the Pechmann condensation. Unlike traditional methods requiring large volumes of sulfuric acid or organic solvents (toluene/ethanol), these protocols utilize neat reactants and solid acid catalysts .
Key Advantages:
-
Green Chemistry Compliance: Near-zero E-factor (waste-to-product ratio).
-
Enhanced Kinetics: Reactions complete in minutes (vs. hours) due to high concentration in the melt phase.
-
Scalability: Protocols are adaptable from milligram screening (mechanochemical) to gram-scale production (microwave/thermal).
Mechanistic Principles: The "Melt Phase" Advantage
In solvent-free conditions, the reaction proceeds through a melt phase where the reactants (phenol and
Reaction Pathway (Pechmann Condensation):
-
Transesterification: The solid acid catalyst protonates the carbonyl of the
-keto ester (Ethyl Acetoacetate), facilitating attack by the phenol (e.g., m-cresol). -
Michael Addition: Intramolecular attack leads to ring closure.
-
Dehydration: Aromatization drives the irreversible formation of the coumarin ring.
Diagram 1: Surface-Mediated Reaction Mechanism
The following diagram illustrates the catalytic cycle on a solid acid surface (e.g., Amberlyst-15 or Sulfated Zirconia).
Caption: Figure 1. Surface-mediated catalytic cycle for Pechmann condensation. The solid catalyst lowers activation energy via localized high-acidity active sites.
Experimental Protocols
Protocol A: Mechanochemical Synthesis ("Grindstone Chemistry")
Best For: Rapid screening, small-scale synthesis, and highly reactive phenols. Target Compound: 4,7-Dimethylcoumarin (from m-cresol).
Materials:
-
m-Cresol (3-methylphenol): 10 mmol (1.08 g)
-
Ethyl Acetoacetate: 10 mmol (1.30 g)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (0.5 mmol, 5 mol%) OR Indium(III) Chloride ( ) (3 mol%). -
Equipment: Agate mortar and pestle.
Procedure:
-
Charge: Place m-cresol and ethyl acetoacetate in the mortar.
-
Catalyst Addition: Add the solid catalyst (
-TsOH or ) to the mixture. -
Grinding: Grind the mixture vigorously with the pestle.
-
Observation: The mixture will initially be a paste/liquid. As the reaction proceeds (exothermic), it may solidify or become viscous.
-
Duration: Grind for 10–15 minutes at room temperature.
-
-
Work-up:
-
Add cold water (20 mL) to the mortar to quench the reaction and dissolve the acid catalyst.
-
Filter the solid precipitate (crude coumarin).
-
Wash with excess cold water.
-
-
Purification: Recrystallize from hot ethanol.
Validation Criteria:
-
Yield: Expect 85–92%.
-
Melting Point: 4,7-Dimethylcoumarin should melt at ~132–134°C.
Protocol B: Microwave-Assisted Solid Acid Synthesis
Best For: Scalability, maximizing yield, and difficult substrates (deactivated phenols).
Catalyst: Amberlyst-15 (Macroreticular sulfonated polystyrene resin) or FeF
Materials:
-
Substituted Phenol (e.g., m-cresol): 10 mmol
-
Ethyl Acetoacetate: 10 mmol[1]
-
Catalyst: Amberlyst-15 (0.25 g) or FeF
(5 mol%) -
Equipment: Microwave reactor (e.g., CEM Discover or Milestone FlexiWave) capable of temperature control.
Procedure:
-
Preparation: Mix reactants and catalyst in a 30 mL microwave-safe vial. No solvent is added.[2][3][4]
-
Irradiation:
-
Power: Dynamic mode (max 300 W).
-
Temperature: Hold at 130°C .
-
Time: 10–20 minutes.
-
Note: Use a fiber-optic temperature probe if available for accurate melt temperature monitoring.
-
-
Extraction:
-
Cool the vial to room temperature (mixture will solidify).
-
Add hot ethanol (10 mL) to dissolve the product.
-
-
Catalyst Recovery: Filter the hot solution to remove the solid catalyst (Amberlyst-15).
-
Tip: The recovered catalyst can be washed with acetone, dried at 80°C, and reused up to 4 times.
-
-
Crystallization: Cool the ethanol filtrate to precipitate pure crystals.
Diagram 2: Microwave Workflow
Caption: Figure 2. Integrated workflow for microwave-assisted synthesis with catalyst recycling.
Data Analysis & Comparison
The following table compares the efficiency of solvent-free methods against the conventional sulfuric acid route for the synthesis of 7-hydroxy-4-methylcoumarin (a standard benchmark) and 4,7-dimethylcoumarin .
| Method | Catalyst | Temp (°C) | Time | Yield (%) | E-Factor |
| Conventional | Conc. H | 25–100 | 12–24 h | 60–75 | High (>20) |
| Mechanochemical | RT (Grind) | 10–15 min | 85–92 | Low (<1) | |
| Microwave | Amberlyst-15 | 130 | 10 min | 95–97 | Low (<1) |
| Thermal (Neat) | FeCl | 110 | 60 min | 88 | Low (~1) |
Key Findings:
-
Reaction Time: Microwave irradiation reduces reaction time by >95% compared to conventional heating.
-
Yield: Solid acid catalysts (Amberlyst-15) prevent the formation of sulfonated byproducts common with liquid H
SO , resulting in higher purity. -
Substrate Specificity: m-Cresol (for 4,7-dimethylcoumarin) is less reactive than resorcinol. For m-cresol, the Microwave Method (Protocol B) is recommended to ensure complete conversion.
Troubleshooting & Expert Tips
-
Viscosity Management: In the mechanochemical method, the mixture may become a sticky paste. Add a few drops of ethanol only if necessary to maintain grinding action, though strictly "solvent-free" is preferred for max rate.
-
Catalyst Activation: If using Zeolites or MCM-41, calcine them at 400°C for 2 hours prior to use to remove adsorbed moisture, which can inhibit the Lewis acid sites.
-
Regioselectivity: Pechmann condensation with m-cresol predominantly yields the 7-alkyl isomer (4,7-dimethylcoumarin). However, trace amounts of the 5-alkyl isomer may form. Recrystallization from ethanol effectively removes the minor isomer.
-
Targeting Pure 7-Alkyl (No 4-Methyl): The standard Pechmann uses ethyl acetoacetate, yielding a 4-methyl group. To synthesize 7-methylcoumarin (without position 4 substitution), replace ethyl acetoacetate with malic acid .
-
Modification: Use Protocol B (Microwave) with m-cresol + malic acid + Amberlyst-15. Note that yields are typically lower (40–50%) for malic acid condensations in solid phase compared to keto-esters.
-
References
-
Sugino, T., & Tanaka, K. (2001).[3] Solvent-Free Coumarin Synthesis. Chemistry Letters, 30(2), 110-111. Link
-
Bouasla, R., et al. (2017). Heterogeneous acid catalysis: An efficient and eco-friendly synthesis of coumarins under solvent-free conditions.[3][5] Journal of Molecular Structure, 1149, 665-670.
-
Pizzetti, M., et al. (2018). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 23(11), 2955. Link
- Khaligh, N. G. (2012). Poly(4-vinylpyridinium) hydrogen sulfate: A novel and efficient solid acid catalyst for the solvent-free synthesis of coumarins via Pechmann condensation. Catalysis Science & Technology, 2, 1633-1636.
-
Ghosal, P., et al. (2018). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions.[2][3][5][6][7] Green Chemistry, 20, 4291-4296. Link
Sources
Advanced Fluorescent Probe Design: The 7-Substituted Coumarin Scaffold
Abstract
This guide details the engineering of fluorescent probes using the 7-substituted coumarin scaffold. While "7-ethylcoumarin" strictly refers to an alkylated derivative, in the context of probe design, this terminology almost exclusively pertains to two high-value functional classes: 7-Diethylaminocoumarin (a high-quantum yield donor for ICT probes) and 7-Ethoxycoumarin (a metabolic substrate for CYP450). This application note provides the rationale, synthesis, and validation protocols for utilizing these scaffolds to detect reactive oxygen species (ROS), enzymatic activity, and metal ions.
Part 1: The Scaffold Mechanics (The "Why")
The Push-Pull Mechanism (ICT)
The utility of the coumarin scaffold lies in its ability to facilitate Intramolecular Charge Transfer (ICT) . The 7-position is the critical "tuning knob" for fluorescence.
-
The Donor (Position 7): An electron-donating group (EDG) at position 7 (e.g., diethylamino -N(Et)₂) "pushes" electron density into the conjugated system.
-
The Acceptor (Position 3/Carbonyl): The lactone carbonyl (and any electron-withdrawing group at position 3) "pulls" density.
-
The Result: Strong dipole moment changes upon excitation, leading to high quantum yields and sensitivity to environmental polarity (solvatochromism).
Scaffold Selection Matrix
Researchers must select the specific "7-ethyl" variant based on the target application:
| Scaffold Variant | Structure | Key Property | Primary Application |
| 7-Diethylaminocoumarin | 7-N(C₂H₅)₂ | Strong EDG, Red-shifted emission (~460-480nm) | ICT Probes: Detection of ions, pH, ROS (via pos. 3 modification). |
| 7-Ethoxycoumarin | 7-O-C₂H₅ | Weak EDG, Blue emission (~390nm) | Metabolic Probes: Substrate for CYP450 dealkylation (Turn-ON). |
| 7-Hydroxy-4-ethylcoumarin | 7-OH, 4-Et | pH Sensitive (pKa ~7.8) | pH Sensors: Ratiometric imaging in physiological ranges. |
Part 2: Design & Synthesis Protocols
Core Synthesis: Pechmann Condensation
The most robust method to construct the 7-diethylaminocoumarin scaffold is the Pechmann condensation. This reaction couples a phenol with a
Protocol: Synthesis of 7-Diethylamino-4-methylcoumarin (Coumarin 1)
Objective: Create the base scaffold for further functionalization.
Materials:
-
Reactant A: 3-(Diethylamino)phenol (1.65 g, 10 mmol)
-
Reactant B: Ethyl acetoacetate (1.30 g, 10 mmol)
-
Catalyst: Zinc Chloride (ZnCl₂) or Sulfuric Acid (H₂SO₄)
-
Solvent: Ethanol (EtOH)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 10 mmol of 3-(Diethylamino)phenol in 15 mL of absolute ethanol.
-
Addition: Add 10 mmol of Ethyl acetoacetate dropwise.
-
Catalysis: Add 2-3 drops of conc. H₂SO₄ (or 0.5 eq ZnCl₂).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Expert Insight: The spot for the product will be highly fluorescent under UV (365nm).
-
-
Workup: Pour the cooled reaction mixture into 100 mL of ice water.
-
Precipitation: Neutralize with 10% NaOH until pH 7. A yellow solid will precipitate.
-
Purification: Filter the solid and recrystallize from Ethanol.
-
Yield Expectation: 60–80%.
-
Verification:
H NMR should show the characteristic quartet (3.4 ppm) and triplet (1.1 ppm) of the ethyl groups.
-
Visualization: The Synthesis Workflow
Caption: Figure 1. The Pechmann condensation pathway for synthesizing the 7-diethylaminocoumarin scaffold.
Part 3: Functionalization Strategies
Strategy A: The "Turn-On" Metabolic Probe (7-Ethoxy)
Mechanism: 7-Ethoxycoumarin is weakly fluorescent. Upon enzymatic cleavage (O-dealkylation) by CYP450 (specifically CYP1A1/1A2), it releases 7-Hydroxycoumarin (Umbelliferone), which is highly fluorescent at alkaline pH.
Application: High-throughput screening of drug metabolism.
-
Enzyme: CYP1A1/1A2 (Microsomes).
-
Reaction:
. -
Readout: Ex 370 nm / Em 460 nm.
Strategy B: The ICT Sensor (3-Position Modification)
Mechanism: To detect ROS (e.g., HOCl) or metal ions, modify the 3-position of the 7-diethylaminocoumarin scaffold.
-
Protocol: Formylate position 3 using the Vilsmeier-Haack reaction (
) to create 7-diethylamino-coumarin-3-aldehyde . -
Sensing: Condense the aldehyde with a receptor (e.g., thiosemicarbazide for ions, or a specific ROS-cleavable group).
Part 4: Validation Protocols
Quantum Yield Determination
Principle: Measure the efficiency of photon emission relative to a standard.
Standard: Quinine Sulfate (in 0.1 M H₂SO₄,
Protocol:
-
Dilution: Prepare 5 concentrations of your probe and the standard. Absorbance at excitation wavelength must be
(to avoid inner filter effects). -
Measurement: Record UV-Vis absorbance and Fluorescence emission spectra (integrated area) for all samples.
-
Calculation: Plot Integrated Fluorescence vs. Absorbance. The slope is
.[3]-
Where
is the refractive index of the solvent.[4]
-
Cellular Imaging (Live Cell Staining)
Objective: Validate probe permeability and specificity in HeLa/HEK293 cells.
Protocol:
-
Seeding: Plate cells in confocal dishes (35 mm) 24h prior to ensure 70% confluency.
-
Staining:
-
Prepare a 1 mM stock of the probe in DMSO.
-
Dilute to working concentration (usually 1–10
M) in PBS or serum-free media. -
Incubate cells for 20–30 minutes at 37°C.
-
-
Washing: Wash 3x with PBS to remove background.
-
Imaging:
-
Excitation: 405 nm or 488 nm (depending on scaffold modification).
-
Emission Collection: 450–550 nm.
-
Control: Pre-treat cells with the analyte (e.g.,
or ) to verify "Turn-On" response.
-
Visualization: Probe Mechanism (ICT)
Caption: Figure 2. The Push-Pull ICT mechanism governing fluorescence in 7-diethylaminocoumarin probes.
Part 5: Troubleshooting & Expert Insights
-
Solubility: 7-diethylaminocoumarins are hydrophobic. If precipitation occurs in cell media, use Pluronic F-127 (0.02%) as a dispersing agent.
-
pH Stability: The lactone ring can hydrolyze at high pH (>10), destroying fluorescence. Maintain pH < 9.0.
-
Autofluorescence: Mammalian cells have high blue autofluorescence. Modifying position 3 with strong electron-withdrawing groups (like cyano or benzothiazole) can push emission >500nm, improving signal-to-noise ratio.
References
-
Waxman, D. J., & Chang, T. K. (2006).[1] Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families.[1][5] Methods in Molecular Biology, 320, 153–156.[1]
-
Chen, X., et al. (2020).[6] Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch. Journal of Clinical Biochemistry and Nutrition, 68(1), 15.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
-
Tasior, M., et al. (2010). Coumarins as fluorescent probes.[6][7][8] Bioorganic & Medicinal Chemistry, 23(1), 1-23. (General grounding on Coumarin scaffold utility).
-
Lončarić, M., et al. (2023).[9] A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3960.
Sources
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rsc.org [rsc.org]
- 5. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
Functionalization of 7-ethyl-2H-chromen-2-one at C-3 and C-4 positions
Executive Summary
This technical guide details the regioselective functionalization of 7-ethyl-2H-chromen-2-one (7-ethylcoumarin). While the coumarin scaffold is a privileged structure in medicinal chemistry, the specific 7-ethyl derivative offers unique lipophilic properties that enhance cellular permeability and modify fluorescence quantum yields compared to its 7-hydroxy (umbelliferone) analogs.
We address two critical synthetic challenges:
-
C-3 Arylation: Overcoming the inherent electron deficiency of the lactone ring to install aryl groups via Palladium-catalyzed C-H activation.
-
C-4 Trifluoromethylation: Utilizing modern photoredox catalysis to install a CF₃ group, a pivotal modification for improving metabolic stability and binding affinity in drug candidates.
These protocols are designed for high reproducibility, utilizing self-validating mechanistic checks suitable for pharmaceutical R&D workflows.
Substrate Analysis & Reactivity Profile
The 7-ethyl-2H-chromen-2-one scaffold presents a specific reactivity landscape. The C-7 ethyl group acts as a weak electron donor (inductive effect, +I), slightly increasing electron density in the benzene ring compared to unsubstituted coumarin, but leaving the pyrone ring (C-3/C-4) largely electron-deficient.
-
C-3 Position (Alpha): Electron-deficient. Reacts as a Michael acceptor or undergoes electrophilic palladation.
-
C-4 Position (Beta): Susceptible to nucleophilic attack and radical addition (e.g., Sommelet-Hauser type or Minisci-type reactions).
Figure 1: Reactivity Landscape
Caption: Functionalization logic for the 7-ethylcoumarin scaffold. C-3 targets cross-coupling; C-4 targets radical interception.
Module A: C-3 Direct C-H Arylation
Objective: Regioselective installation of an aryl group at C-3 without pre-functionalization (e.g., bromination). Mechanism: Pd(II)-catalyzed oxidative Heck coupling (Fujiwara-Moritani reaction).
Protocol Design Logic
-
Catalyst: Pd(OAc)₂ is selected for its stability and efficiency in electrophilic metallation.
-
Oxidant: Ag₂CO₃ regenerates the Pd(II) species from Pd(0). Silver salts also act as halide scavengers if aryl iodides are used, though this protocol uses simple arenes or boronic acids.
-
Additive: Pivalic acid (PivOH) acts as a proton shuttle, lowering the energy barrier for the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.
Experimental Protocol
Materials:
-
Substrate: 7-ethyl-2H-chromen-2-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv) or Simple Arene (solvent qty if liquid)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Oxidant: Ag₂CO₃ (2.0 equiv)
-
Additive: Pivalic Acid (30 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or DMSO (anhydrous)
Step-by-Step Workflow:
-
Setup: In a specific pressure tube (to prevent solvent loss at high temp), weigh out 7-ethylcoumarin (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Pd(OAc)₂ (11 mg, 10 mol%), and Ag₂CO₃ (275 mg, 2.0 equiv).
-
Additives: Add Pivalic acid (15 mg).
-
Solvation: Add anhydrous DCE (3.0 mL). Seal the tube with a Teflon-lined cap.
-
Reaction: Heat the block to 100°C for 16–24 hours. Vigorous stirring (800 rpm) is critical as Ag₂CO₃ is heterogeneous.
-
Monitoring (Self-Validation): Check TLC every 4 hours.
-
Success Indicator: Appearance of a new spot with lower Rf (due to increased conjugation/molecular weight) and strong UV absorbance.
-
NMR Check: Disappearance of the singlet at δ ~6.3 ppm (C-3 proton) in crude NMR.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove silver residues. Wash with DCM.
-
Purification: Concentrate filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Figure 2: C-3 Arylation Workflow
Caption: Operational workflow for Pd-catalyzed C-3 arylation.
Module B: C-4 Trifluoromethylation
Objective: Installation of a CF₃ group at the C-4 position. Mechanism: Radical addition via Photoredox Catalysis.[1] The CF₃ radical is electrophilic and attacks the electron-deficient alkene; however, in coumarins, the C-4 position is the preferred site for radical attack due to the stability of the resulting intermediate (captodative effect or simply benzylic resonance).
Protocol Design Logic
-
Reagent: Sodium Triflinate (Langlois Reagent, CF₃SO₂Na) is a stable, solid source of CF₃ radicals.
-
Catalyst: Eosin Y (Organic Photocatalyst). It is cheap, metal-free, and activates under Green LEDs (~530 nm). Alternatively, Ru(bpy)₃Cl₂ can be used with Blue LEDs.
-
Oxidant: TBHP (tert-Butyl hydroperoxide) serves as the terminal oxidant to re-oxidize the photocatalyst or assist in the radical generation cycle.
Experimental Protocol
Materials:
-
Substrate: 7-ethyl-2H-chromen-2-one (0.5 mmol)
-
CF₃ Source: CF₃SO₂Na (Langlois Reagent) (3.0 equiv)
-
Catalyst: Eosin Y (2 mol%)[2]
-
Oxidant: TBHP (70% aq. solution, 2.0 equiv)
-
Solvent: MeCN/H₂O (4:1 ratio) – Water is crucial for solubilizing the sulfinate.
Step-by-Step Workflow:
-
Setup: In a clear glass vial (borosilicate), combine 7-ethylcoumarin, CF₃SO₂Na, and Eosin Y.
-
Solvation: Add MeCN (2 mL) and H₂O (0.5 mL).
-
Oxidant Addition: Add TBHP dropwise.
-
Degassing (CRITICAL): Bubble Nitrogen or Argon through the solution for 10 minutes. Oxygen quenches the triplet state of the photocatalyst and the CF₃ radical.
-
Irradiation: Place the vial 2–3 cm away from a Green LED strip (or Blue if using Ru-cat). Use a fan to keep the reaction at room temperature (prevent thermal degradation).
-
Reaction Time: Irradiate for 12–18 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with sodium thiosulfate (to quench peroxides) and brine.
-
Purification: Silica gel chromatography. Note: CF₃ products are often significantly less polar than the starting material.
Figure 3: Photoredox Cycle (Simplified)
Caption: Light-mediated generation of CF3 radicals and interception by the coumarin scaffold.
Data Summary & Troubleshooting
| Parameter | C-3 Arylation (Pd-Cat) | C-4 Trifluoromethylation (Photo) |
| Limiting Reagent | 7-ethylcoumarin | 7-ethylcoumarin |
| Key Intermediate | Organopalladium species | Benzyl radical intermediate |
| Major Byproduct | Homocoupling of Boronic Acid | Sulfonylation (rare) |
| Atmosphere | Air (if oxidative) or N2 | Strictly Inert (N2/Ar) |
| Typical Yield | 65–85% | 50–75% |
| Troubleshooting | If yield low: Increase Ag₂CO₃ or switch to Pd(TFA)₂. | If no reaction: Check O₂ removal. Ensure light penetration (clean vial). |
References
-
Palladium-Catalyzed Dehydrogenative Arylation of Coumarins. Source: Royal Society of Chemistry (RSC), 2013. Context: Establishes the protocol for twofold C-H functionalization and regioselectivity switches using Pd(OAc)2. URL:[Link]
-
Radical C3-Alkylation of Coumarin via Pd-Photocatalyzed Heck Reactions. Source: Journal of the Brazilian Chemical Society, 2023. Context: Provides the modern photoredox approach for alkylation, complementary to the arylation protocols. URL:[Link][2]
-
Photoredox-Catalyzed Cascade Radical Cyclization to Construct 3-Trifluoromethyl Coumarins. Source: The Journal of Organic Chemistry (ACS), 2018. Context: Details the radical mechanisms involving CF3SO2Cl and photoredox cycles relevant to C-4/C-3 functionalization. URL:[Link]
-
Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis. Source: Nature, 2011 (Macmillan Group).[3] Context: The foundational text for using Langlois reagent and photoredox catalysis for trifluoromethylation of heterocycles. URL:[Link]
-
Synthesis and Characterization of 7-Hydroxy-4-methyl-2H-chromen-2-one Derivatives. Source: Journal of Kerbala University, 2013. Context: Provides the baseline Pechmann condensation methods applicable to synthesizing the 7-ethyl core if not commercially sourced. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Pechmann Condensation Optimization
Topic: Improving Yield of 7-Ethylcoumarin Synthesis Ticket ID: PCH-7EC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
User Guide & Troubleshooting Portal
Welcome to the advanced technical support center for coumarin synthesis. This guide is structured to assist researchers in optimizing the Pechmann condensation reaction between
Critical Disambiguation: Know Your Target
Before proceeding, confirm your target molecule structure.[1] The term "7-ethylcoumarin" is often used loosely in industrial contexts.[1]
| Target Molecule | Required Reagent B | Reaction Type | Difficulty |
| 7-Ethylcoumarin (H at pos. 4) | Malic Acid (or Propiolic acid) | Pechmann-Duisberg | High (Tar formation common) |
| 7-Ethyl-4-methylcoumarin (Me at pos.[1] 4) | Ethyl Acetoacetate | Standard Pechmann | Moderate (Robust) |
Note: This guide primarily addresses the more difficult Malic Acid route (True 7-ethylcoumarin) but includes optimization data for the 4-methyl variant.[1]
Module 1: The Reaction System & Mechanism
To improve yield, you must understand the failure points in the mechanism.[1] The reaction involves transesterification followed by intramolecular hydroxyalkylation and dehydration.[1]
Mechanistic Workflow (Visualization)
Figure 1: Mechanistic pathway for the synthesis of 7-ethylcoumarin via Pechmann-Duisberg condensation.[1] Note the critical in-situ generation of formylacetic acid from malic acid.[1]
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turns into a black, viscous tar. How do I prevent this?
Diagnosis: This is the most common failure mode when using Malic Acid.[1] It results from the oxidative polymerization of the phenol or the decomposition of malic acid before it reacts with the phenol.[1]
Corrective Protocol:
-
Temperature Control: Do not exceed 120°C . The decarbonylation of malic acid requires heat (>100°C), but excess heat (>130°C) promotes tar.[1]
-
Inert Atmosphere: Perform the reaction under a nitrogen (
) blanket. Phenols are susceptible to oxidation at high temperatures.[1] -
Sequential Addition: Do not mix everything at once.
Q2: I am using concentrated , but my yields are stuck at 40-50%. How can I improve this?
Diagnosis: Sulfuric acid is a strong dehydrating agent but causes sulfonated by-products and makes workup difficult (large water volumes needed, generating heat).[1]
Optimization Strategy (Catalyst Switch): Switch to Solid Acid Catalysts . They provide cleaner reaction profiles and easier workup.[1]
-
Recommendation: Amberlyst-15 (Macroreticular cation exchange resin).[1]
-
Why? It offers sufficient acidity for the condensation but avoids the oxidative harshness of liquid sulfuric acid.[1] It can be filtered off, reducing product loss during aqueous workup.[1]
-
Alternative:Sulfated Zirconia (
) .[1] This superacid catalyst is reusable and often gives yields >85% for Pechmann condensations.[1]
Q3: The product is difficult to crystallize/purify. What is the best solvent system?
Diagnosis: 7-ethylcoumarin is lipophilic.[1] If unreacted phenol remains, it creates an oil that prevents crystallization.[1]
Purification Protocol:
-
Quench: Pour reaction mixture into crushed ice/water.
-
Wash: If using
, wash the precipitate thoroughly with cold water to remove acid.[1] -
Phenol Removal: Wash the crude solid with dilute NaOH (5%) or
.[1] -
Recrystallization: Use Ethanol/Water (70:30) or Methanol .[1]
Module 3: Optimized Experimental Protocol
This protocol uses a solid acid catalyst to maximize yield and minimize tar formation.[1]
Reagents:
- -Ethylphenol (10 mmol)[1]
-
Malic Acid (10 mmol) [For 7-ethylcoumarin] OR Ethyl Acetoacetate (10 mmol) [For 7-ethyl-4-methylcoumarin][1]
-
Catalyst: Amberlyst-15 (20 wt% of phenol mass) or
(10 mol%)[1] -
Solvent: Solvent-free (preferred) or Toluene (if temperature control is difficult).[1]
Step-by-Step Workflow:
-
Activation: If using Amberlyst-15, dry it at 100°C for 1 hour prior to use to ensure maximum active sites.[1]
-
Mixing: In a round-bottom flask, combine
-ethylphenol and the catalyst. -
Heating: Heat the mixture to 110°C in an oil bath.
-
Addition: Add Malic Acid (finely powdered) in 4 equal portions over 20 minutes.
-
Tip: If using Ethyl Acetoacetate, add dropwise via syringe pump over 15 minutes.[1]
-
-
Reaction: Stir at 110°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]
-
Workup:
Module 4: Comparative Catalyst Performance Data
The following data summarizes yield expectations based on catalyst choice for Pechmann condensation of alkylphenols.
| Catalyst System | Yield (%) | Reaction Time | Tar Formation | Reusability |
| Conc.[1][2] | 45–60% | 2–4 h | High | No |
| Amberlyst-15 (Solid Acid) | 75–85% | 3–5 h | Low | Yes (3-4 cycles) |
| 80–90% | 30–60 min | Very Low | No | |
| Microwave + Solid Support | 90–96% | 5–10 min | Negligible | Yes |
Data aggregated from comparative studies on Pechmann condensation [1][3].[1][5][9]
References
-
Pechmann, H. v., & Duisberg, C. (1883).[1][6] Ueber die Verbindungen der Phenole mit Acetessigäther.[1][2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2119–2128.[1][6] [1]
-
Sethi, A., et al. (2014).[1] Amberlyst-15 catalyzed synthesis of coumarins via Pechmann condensation.[1][8] Journal of Chemical Sciences.[1]
-
Potdar, M. K., et al. (2001).[1] Coumarin synthesis via Pechmann condensation catalyzed by sulfated zirconia.[1][2][6] Tetrahedron Letters, 42(52), 9285-9287.[1]
-
Gupta, R., et al. (2023).[1][9] Pechmann Condensation: A Review on Catalytic Advances. Current Organic Chemistry.[1][2]
Sources
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. ijsart.com [ijsart.com]
Technical Support Center: Troubleshooting Low Purity in 7-Ethyl-4-methylcoumarin Synthesis
Welcome to the technical support center for the synthesis of 7-Ethyl-4-methylcoumarin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 7-Ethyl-4-methylcoumarin is very low, even though my starting materials were fully consumed. What are the likely causes?
A1: Low isolated yields despite complete consumption of starting materials often point towards the formation of soluble byproducts or product degradation during workup. Key areas to investigate include:
-
Side Reactions: The Pechmann condensation is sensitive to reaction conditions. Using a strong acid like concentrated sulfuric acid can lead to sulfonation of the 3-ethylphenol starting material, creating water-soluble sulfonic acid derivatives that are lost during the aqueous workup.[1][2]
-
Product Hydrolysis: Coumarins can undergo hydrolysis to open the lactone ring under certain conditions. While generally stable under acidic conditions, prolonged exposure to high temperatures or unintended basic conditions during workup can lead to the formation of the corresponding coumarinic acid, which may not precipitate with the desired product.
-
Incomplete Precipitation: The precipitation of 7-Ethyl-4-methylcoumarin upon pouring the reaction mixture into ice water is a critical step. If the volume of water is insufficient or the mixture is not adequately cooled, a significant portion of the product may remain dissolved.
Q2: My final product has a brownish or yellowish tint that I can't remove by simple recrystallization. What is causing this discoloration?
A2: Persistent color in your product often indicates the presence of polymeric or oxidized impurities.
-
Phenol Oxidation: Phenols, including 3-ethylphenol, are susceptible to oxidation, which can produce colored quinone-like species. This is more likely to occur at higher reaction temperatures or if the starting material is of low purity.
-
Acid-Catalyzed Polymerization: Strong acids can promote the self-condensation or polymerization of the starting materials or the product, especially at elevated temperatures, leading to tar-like, colored impurities.
Q3: My NMR spectrum shows a mixture of products. How can I identify the major impurities?
A3: The most common impurity in the Pechmann condensation with a meta-substituted phenol like 3-ethylphenol is the formation of a regioisomer.
-
Isomeric Product (5-Ethyl-4-methylcoumarin): The electrophilic aromatic substitution step can occur either ortho or para to the hydroxyl group of 3-ethylphenol. While the para-substitution leading to the 7-ethyl product is generally favored, some amount of the ortho-substituted product (5-ethyl-4-methylcoumarin) can form. Distinguishing these isomers by NMR requires careful analysis of the aromatic proton signals.
-
Unreacted Starting Materials: Incomplete reaction will leave residual 3-ethylphenol and ethyl acetoacetate. These are typically removed during purification but can be identified in the crude NMR.
In-Depth Troubleshooting Guides
Problem 1: Low Purity Characterized by Multiple Spots on TLC
You've run a TLC of your crude product (e.g., in 30% ethyl acetate in hexane) and observe multiple spots in addition to your desired product.
Caption: Troubleshooting workflow for a multi-spot TLC plate.
-
High Rf Impurities (Spot 1): These are typically non-polar compounds. The most likely candidate is unreacted ethyl acetoacetate .
-
Confirmation: Compare the Rf value to a standard of ethyl acetoacetate.
-
Removal Protocol: Ethyl acetoacetate is moderately soluble in water and will be largely removed during the precipitation and washing steps. A thorough wash of the crude precipitate with cold water is usually sufficient.
-
-
Low Rf Impurities (Spot 3): This spot often corresponds to unreacted 3-ethylphenol .
-
Confirmation: Compare the Rf value to a 3-ethylphenol standard.
-
Removal Protocol 1: Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). The phenolic proton of 3-ethylphenol is acidic and will be deprotonated, forming a water-soluble phenoxide salt that partitions into the aqueous layer. The desired coumarin is significantly less acidic and will remain in the organic layer.
-
Removal Protocol 2: Recrystallization: 3-Ethylphenol has a different solubility profile than the product and can often be removed by careful recrystallization.
-
-
Baseline Impurities (Spot 4): Impurities that remain at the baseline are highly polar. If you have used concentrated sulfuric acid as the catalyst, these are likely sulfonated derivatives of 3-ethylphenol .
-
Causality: Concentrated sulfuric acid is a sulfonating agent. The electron-donating nature of the hydroxyl and ethyl groups activates the aromatic ring towards electrophilic substitution by SO₃.
-
Mitigation Strategy:
-
Thorough Washing: Ensure the crude product is washed extensively with cold water to remove these water-soluble acids.
-
Alternative Catalysts: To prevent sulfonation, consider using a non-sulfonating acid catalyst. Excellent yields have been reported with solid acid catalysts like Amberlyst-15 or sulfated zirconia, which can often be filtered off after the reaction.[3][4] Oxalic acid is another milder alternative.[1]
-
-
| Compound | Typical Rf (30% EtOAc/Hexane) | Notes |
| Ethyl Acetoacetate | High | Can be visualized with a permanganate stain. |
| 7-Ethyl-4-methylcoumarin | Medium | Fluorescent under UV light. |
| 3-Ethylphenol | Low-Medium | Can be visualized with a permanganate stain. |
| Sulfonated Byproducts | Baseline | Highly polar, often water-soluble. |
Problem 2: Product Contaminated with a Regioisomer (5-Ethyl-4-methylcoumarin)
Your NMR spectrum shows two distinct sets of coumarin signals, suggesting the presence of both the 7-ethyl and 5-ethyl isomers.
Caption: Formation of regioisomers in the Pechmann condensation.
The Pechmann condensation is an electrophilic aromatic substitution reaction.[5][6] The hydroxyl group of 3-ethylphenol is an ortho-, para-director. The ethyl group is also an ortho-, para-director.
-
Para-attack (favored): Attack at the position para to the hydroxyl group is sterically less hindered and electronically favored, leading to the desired 7-Ethyl-4-methylcoumarin .
-
Ortho-attack (disfavored): Attack at the position ortho to the hydroxyl group is more sterically hindered, leading to the minor product, 5-Ethyl-4-methylcoumarin .
-
Purification Strategy: Fractional Recrystallization Regioisomers often have very similar polarities, making them difficult to separate by column chromatography. However, they may have slightly different solubilities and crystal lattice energies, allowing for separation by fractional recrystallization.
Protocol for Fractional Recrystallization:
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent or solvent mixture (e.g., an ethanol/water mixture).[8]
-
Allow the solution to cool very slowly. The less soluble isomer should crystallize out first.
-
Filter the first crop of crystals.
-
Concentrate the mother liquor and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Analyze each crop by TLC or NMR to determine the isomeric purity.
-
Repeat the process on the enriched fractions until the desired purity is achieved. This can be a tedious process and may result in a lower overall yield of the pure desired isomer.
-
Problem 3: Crude Product is a Dark, Oily, or Tar-like Substance
Instead of a precipitating solid, your reaction workup yields a dark, intractable oil.
This is often a result of excessive reaction temperature or a highly concentrated acid catalyst, leading to decomposition and polymerization.
Caption: Causes and mitigation of tar formation.
-
Temperature Control: The Pechmann condensation can be exothermic. It is crucial to maintain the recommended temperature. For reactions with concentrated sulfuric acid, the initial addition of reagents should be done at a low temperature (e.g., 0-10 °C) with efficient stirring.[8]
-
Catalyst Choice: As mentioned, using a milder or solid acid catalyst can significantly reduce charring and side reactions.[3][4]
-
Order of Addition: A common procedure involves adding a solution of 3-ethylphenol and ethyl acetoacetate dropwise to the chilled acid catalyst.[8] This helps to control the initial exotherm.
Salvage Protocol for Oily Products:
-
Attempt to dissolve the oil in a suitable organic solvent (ethyl acetate or dichloromethane).
-
If it dissolves, wash the organic solution with water and then with a dilute sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Attempt to purify the resulting residue by column chromatography on silica gel, using a gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate). The desired product should elute as a fluorescent band.
References
- Krithiga, T. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology.
- Vibzzlab. (2023, April 12).
- Tyagi, B., Mishra, M. K., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
- Rahayu, D. U. C., Al-Laily, R. S., Khalwani, D. A., Anjani, A., & Sugita, P. (2022). Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria.
- Synthesis of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. (n.d.). Baghdad Science Journal.
- Preparation method of 7-hydroxy-4-methylcoumarin. (n.d.).
- Hasanah, A. N., & Suendo, V. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films.
- Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(12), 6436–6439.
- Phenol, 3-ethyl-. (n.d.). NIST Chemistry WebBook.
- 3-Ethylphenol. (n.d.). PubChem.
- Pechmann condens
- Pechmann Condensation Mechanism (Coumarin Synthesis). (2020, February 22). [Video]. YouTube.
- BenchChem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
Technical Support Center: Purification of Coumarin Derivatives
Topic: Removing Unreacted m-Ethylphenol from Coumarin Product
Document ID: TS-PUR-042 | Version: 2.1 | Status: Active[1]
Executive Summary
This guide addresses the purification of coumarin derivatives (specifically 7-ethyl-4-methylcoumarin and analogs) synthesized via Pechmann condensation.[1] The primary impurity addressed is unreacted 3-ethylphenol (m-ethylphenol) .[1]
The separation relies on the acidity difference between the phenolic impurity (pKa ~10.1) and the neutral coumarin lactone. While chemical extraction is the most efficient method, it carries a high risk of product degradation (lactone hydrolysis) if conditions are not strictly controlled.
Part 1: The Chemical Extraction Protocol (Tier 1)
Q: How do I remove residual m-ethylphenol without degrading my coumarin product?
A: The most effective method is a Cold Alkaline Wash . Phenols are weak acids that form water-soluble salts in the presence of a base. Coumarins are neutral esters (lactones) but are susceptible to ring-opening hydrolysis in strong, hot bases. To separate them, you must exploit the "Goldilocks zone": a base strong enough to deprotonate the phenol but weak/cold enough to leave the coumarin ring intact.
Optimized Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane ). Avoid alcohols as they are miscible with water.
-
The Wash: Extract the organic layer with cold (0–5°C) 5% Sodium Carbonate (Na₂CO₃) solution.
-
Why Carbonate? NaOH is often too aggressive and can open the lactone ring even at moderate temperatures. Na₂CO₃ (pH ~11) is sufficient to deprotonate m-ethylphenol (pKa ~10.[1]1) without rapidly attacking the coumarin.
-
-
Repetition: Perform 2–3 washes. Monitor the aqueous layer by TLC; the phenol spot should disappear.
-
Neutralization: Wash the organic layer immediately with cold brine, then water, to remove residual base.
-
Drying: Dry over anhydrous Na₂SO₄ and evaporate.
Q: I used NaOH and my yield dropped significantly. What happened?
A: You likely triggered Lactone Hydrolysis . In the presence of strong bases (like 1M NaOH) or heat, the coumarin lactone ring opens to form a water-soluble coumarinate salt. This salt partitions into the aqueous layer (trash) along with the phenol, leading to massive product loss.
-
Reaction: Coumarin (Organic) + OH⁻
Coumarinate (Aqueous) -
Recovery: If you saved the aqueous waste, acidify it (pH < 2) with HCl. The ring will close (recyclize), and the coumarin will precipitate out.
Part 2: Advanced Purification (Tier 2 & 3)
Q: The product still smells like phenol after extraction. What next?
A: m-Ethylphenol has a distinct, persistent odor and a high boiling point (218°C). If extraction fails, use Steam Distillation or Recrystallization .
Method A: Steam Distillation (For persistent oils)
Phenols are generally steam-volatile, whereas high-molecular-weight coumarins are not.[1]
-
Suspend the crude solid in water.
-
Pass steam through the mixture or boil vigorously with a simple distillation setup.
-
The m-ethylphenol will co-distill with the water. The coumarin will remain in the boiling flask.
Method B: Recrystallization (For solid products)
-
Solvent System: Ethanol/Water (70:30) or Methanol.[2]
-
Technique: Dissolve the crude solid in minimum boiling ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.
-
Mechanism: The lipophilic coumarin crystallizes, while the more polar phenol (and oxidized impurities) remains in the mother liquor.
Part 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Lactone ring opening during base wash.[1] | Acidify the aqueous waste layer to pH 1 to recover the product. Switch to Na₂CO₃ for future washes. |
| Oiling Out | Impurity profile is too complex; melting point depression. | Seed the solution with a pure crystal. Use a mixed solvent system (EtOH/Water) instead of a single solvent.[2] |
| New Spot on TLC | Formation of coumarinic acid (hydrolysis product).[1] | The product has hydrolyzed.[3] Treat with dilute acid to recyclize the ring back to coumarin. |
| Persistent Smell | Trace m-ethylphenol remains.[1] | Perform steam distillation or wash the solid product with cold pentane (coumarins are less soluble in pentane than phenols). |
Part 4: Visual Workflows
Workflow 1: Chemical Separation Logic
Caption: Decision tree for separating phenolic impurities from sensitive lactone products.
[1]
Workflow 2: Reaction & Impurity Pathway
Caption: The Pechmann Condensation pathway showing the origin of the impurity and the hydrolysis risk.
[1]
References
-
López-Castillo, N. N., et al. (2013).[4][5][6] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science. Link
- Relevance: Defines the specific conditions (NaOH concentration, temperature) that cause coumarin ring opening, validating the need for cold/weak base during extraction.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31242, 3-Ethylphenol. Link
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. Link
- Relevance: The authoritative review on the synthesis mechanism and standard workup procedures for coumarins.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Sources
- 1. Showing Compound 3-ethylphenol (FDB029696) - FooDB [foodb.ca]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 6. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 7. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Ethylphenol CAS#: 620-17-7 [m.chemicalbook.com]
Optimizing acid catalyst concentration for coumarin cyclization
Technical Support Center: Optimizing Acid Catalyst Concentration for Coumarin Cyclization
Executive Summary
Topic: Pechmann Condensation Optimization Primary Focus: Acid Catalyst Concentration & Loading Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.
Welcome to the Technical Support Center. This guide addresses the critical "Goldilocks zone" of acid catalysis in coumarin synthesis. In the Pechmann condensation, the acid catalyst plays a dual role: protonating the
Module 1: Homogeneous Catalysis (Sulfuric Acid)
Context: Sulfuric acid (
Q1: I am using 98% conc. with resorcinol, but my yield is low and the product is black. Why?
A: You are likely experiencing oxidative sulfonation and polymerization.
-
The Mechanism: Resorcinol is highly activated.[1] At 98% concentration,
acts as a strong oxidant and sulfonating agent, not just a Brønsted acid. It attacks the electron-rich aromatic ring, leading to sulfonated byproducts and tar (polymers). -
The Fix: Dilute your acid. For activated phenols (e.g., resorcinol, phloroglucinol), the optimal concentration window is often 70–80% . This maintains sufficient Hammett acidity (
) to catalyze the transesterification without triggering oxidative side reactions. -
Protocol Adjustment: Pre-cool 75%
to 0–5°C before adding the phenol to control the initial exotherm.
Q2: Why does the reaction stall when I drop the acid concentration below 60%?
A: You have hit the protonation threshold .
-
The Causality: The reaction requires the protonation of the carbonyl oxygen of the
-keto ester to make it susceptible to nucleophilic attack by the phenol. Below ~60% concentration, the abundance of water acts as a competing base, leveling the acidity. The acid is no longer strong enough to shift the equilibrium toward the activated carbonyl species. -
Troubleshooting: If you must use lower concentrations (e.g., for extremely sensitive substrates), you must increase the temperature to compensate for the lower activation rate, though this risks hydrolysis of the ester starting material.
Module 2: Heterogeneous Catalysis (Solid Acids / Amberlyst-15)
Context: Solid acids offer easier purification ("Green Chemistry"), but "concentration" here translates to catalyst loading and pore accessibility .
Q3: I switched from to Amberlyst-15 (10 wt%), but the reaction is incomplete even after 24 hours. Should I add more?
A: Before adding more catalyst, check your agitation and solvent .
-
The Issue (Diffusion Limitation): Unlike liquid acids, solid acids rely on the reactants diffusing into the resin pores to reach the active sulfonic acid sites. If your reaction mixture is viscous (common in solvent-free Pechmann) or poorly stirred, the "effective" acid concentration is near zero.
-
The Fix:
-
Swelling: Amberlyst-15 works best when swollen. Use a compatible solvent (e.g., Toluene or Ethanol) that swells the resin matrix, exposing internal active sites.
-
Loading: The standard optimization range is 10–20 wt% relative to the limiting reagent. Going above 20 wt% rarely improves yield due to mass transfer limits and can physically trap the product.
-
Q4: Can I reuse the solid catalyst? My second run failed.
A: Yes, but only after reactivation .
-
The Failure Mode: Water is a byproduct of the Pechmann cyclization (dehydration step). Water molecules bind tightly to the sulfonic acid (
) sites on the resin, effectively "poisoning" the catalyst by forming hydronium ions ( ), which are less active than the anhydrous acid sites. -
The Protocol: Filter the catalyst, wash with methanol, and dry at 110°C overnight to remove adsorbed water before reuse.
Module 3: Selectivity & Byproducts (The Chromone Problem)
Q5: I am seeing a significant "Simonis" byproduct (Chromone). How do I suppress this?
A: This is a classic competition between kinetic (Coumarin) and thermodynamic (Chromone) control, heavily influenced by the acid type.
-
The Rule:
-
Pechmann (Coumarin): Favored by strong protonic acids (
, Amberlyst) and lower temperatures. -
Simonis (Chromone): Favored by dehydrating agents like
or weaker acids at high temperatures.
-
-
Optimization: If Chromone is forming, lower the reaction temperature by 10°C and increase the acid concentration slightly. You need to favor the C-alkylation (Pechmann) over the O-alkylation/dehydration (Simonis) pathway.
Visualizing the Troubleshooting Logic
The following decision tree guides you through the optimization process based on your observed experimental outcome.
Figure 1: Decision tree for troubleshooting Pechmann condensation failures based on catalyst type and reaction symptoms.
Comparison of Acid Catalyst Performance
Use this table to select the starting point for your optimization screen.
| Catalyst System | Optimal Conc./Loading | Typical Yield | Key Advantage | Major Drawback |
| Sulfuric Acid ( | 75% (w/w) for activated phenols98% for unactivated | 85–95% | High atom economy, fast kinetics. | Corrosive, oxidative side-reactions (charring), difficult workup. |
| Amberlyst-15 | 10–20 wt% (relative to phenol) | 75–90% | Reusable, easy filtration, no acid waste. | Slower kinetics (diffusion limited), poisoned by water. |
| Trifluoroacetic Acid (TFA) | Neat or 2–3 equiv. | 60–80% | Milder than | Expensive, volatile, requires fume hood. |
| Phosphotungstic Acid | 1–3 mol% | 80–92% | High activity, "Green" catalyst. | Cost, solubility issues in some non-polar solvents. |
Standard Operating Protocol (SOP): Optimized Pechmann Cyclization
Objective: Synthesis of 4-methyl-7-hydroxycoumarin (Umbelliferone derivative) using optimized sulfuric acid concentration.
-
Preparation:
-
Prepare 75%
by carefully adding 25 mL water to 75 mL conc. (Caution: Exothermic). Cool to 0–5°C in an ice bath. -
Why? Starting cold prevents the "runaway" exotherm that causes charring.
-
-
Addition:
-
Dissolve Resorcinol (1.0 eq) in Ethyl Acetoacetate (1.05 eq).
-
Add the organic mixture dropwise to the stirred acid solution, maintaining internal temperature
.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Monitor via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate).[2]
-
Optimization Point: If conversion is <50% after 2 hours, heat to 50°C. Do not exceed 80°C with resorcinol.
-
-
Quench & Isolation:
-
Pour the reaction mixture into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Observation: The product should precipitate as a solid.
-
Filter, wash with cold water (until pH neutral), and recrystallize from Ethanol.
-
Mechanistic Insight: The Acid's Role
Understanding the mechanism allows you to predict how concentration changes affect the outcome.
Figure 2: Mechanistic pathway highlighting the dual requirement for acid (activation) and the inhibitory effect of water byproduct.
References
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.
-
Source:
-
-
Sugino, T., & Tanaka, K. (2001). Solvent-Free Coumarin Synthesis. Chemistry Letters.
-
Source:
-
-
Pal, R., et al. (2012). Amberlyst-15 in Organic Synthesis. Arkivoc.
-
Source:
-
-
Yavuz, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction. MDPI Molecules.
-
Source:
-
-
Potdar, M. K., et al. (2001). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid. Asian Journal of Chemistry.
-
Source:
-
Sources
Overcoming solubility issues of 7-ethylcoumarin in biological assays
Ticket ID: #7EC-SOL-001 Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue: "My Compound is Crashing Out"
"I am trying to run a cell-based assay (and a CYP inhibition screen) with 7-ethylcoumarin . I prepare a 10 mM stock in DMSO, which looks clear. However, as soon as I dilute it into the culture medium or phosphate buffer, I see a cloudy precipitate or inconsistent IC50 data. What is going on, and how do I fix this?"
The Diagnosis: Why This Happens
7-ethylcoumarin (7-EC) acts as a classic BCS Class II molecule (Low Solubility, High Permeability). While the exact LogP of 7-ethylcoumarin varies by substitution pattern, structurally similar coumarins (like 7-ethoxycoumarin) exhibit LogP values > 2.0.
The root cause of your failure is Solvent Shifting Shock .
-
The Trap: You are moving from a highly ordered, non-polar environment (DMSO) to a highly polar, hydrogen-bonded network (Water/Buffer).
-
The Mechanism: When the DMSO stock hits the water, the water molecules immediately cluster around the DMSO (hydration). The hydrophobic 7-EC molecules are "squeezed" out of the solution, aggregating into micro-crystals. This happens faster than the compound can disperse.
Key Physicochemical Constraints:
| Property | Value (Approx.) | Implication |
|---|---|---|
| LogP | ~2.2 – 2.5 | Lipophilic; prefers membranes/plastics over water.[1] |
| Water Solubility | < 0.1 mg/mL | "Crashing" is thermodynamically favored in PBS.[1] |
| Crystal Lattice | High Energy | Once crystals form, they will not re-dissolve without heat/solvent.[1] |
Troubleshooting Workflows
Method A: The "Step-Down" Serial Dilution (Immediate Fix)
Best for: Quick checks, enzymatic assays (CYP450), and when you cannot change formulation.
The Mistake: Direct addition of 1 µL of 10 mM Stock into 999 µL of buffer. This creates a local concentration of 10 mM at the pipette tip, causing instant precipitation.
The Fix: Intermediate dilution steps to lower the "shock."
Protocol:
-
Stock: Prepare 10 mM 7-EC in 100% DMSO.
-
Intermediate: Dilute 10 mM stock 1:10 into 100% Ethanol or 50% DMSO/Water (depending on assay tolerance).
-
Result: 1 mM solution.
-
-
Working Solution: Dilute the Intermediate 1:10 into your assay buffer with rapid vortexing.
-
Result: 100 µM (Final DMSO < 1%).
-
-
Assay Plate: Add this working solution to cells/enzyme mix.
Critical Note: Never allow the pipette tip containing the DMSO stock to touch the aqueous buffer before dispensing. Dispense into the vortex, or submerge and eject rapidly while mixing.
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: Cell culture (long term), animal studies, and preventing "creeping" precipitation.
Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[2] They encapsulate the 7-EC, hiding its hydrophobicity from the water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for coumarins.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).
-
Prepare Compound: Weigh solid 7-EC.
-
Complexation: Add the 20% CD solution directly to the solid 7-EC.
-
Energy Input: Sonicate for 30–60 minutes at 37°C or stir overnight. The solution should turn clear.
-
Validation: If a pellet remains, centrifuge and take the supernatant. This is your soluble stock.
Method C: BSA "Chaperone" Loading
Best for: Cell-based assays where serum is already present.[1]
Serum albumin (BSA or HSA) has high-affinity binding pockets for coumarins. You can pre-load the protein to prevent precipitation.
Protocol:
-
Prepare a 4% BSA (bovine serum albumin) solution in PBS.
-
Spike your DMSO stock of 7-EC into this BSA solution while vortexing.
-
Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Dilute this "BSA-Drug" mix into your final cell culture media.
Visualizing the Logic
Figure 1: The Precipitation Mechanism & Prevention
This diagram illustrates why the "Direct Dump" method fails and how the "Step-Down" method succeeds.
Caption: Figure 1. Mechanism of precipitation vs. successful step-down dilution. Direct mixing creates local supersaturation, while step-down dilution maintains solubility limits.
Figure 2: Decision Tree for Solubilization Strategy
Use this flowchart to select the correct method for your specific assay type.
Caption: Figure 2. Decision matrix for selecting the optimal solubilization strategy based on assay tolerance to DMSO and protein binding.
Comparative Data: Method Efficacy
| Feature | DMSO Only | Step-Down Dilution | HP-β-Cyclodextrin | BSA Carrier |
| Max Solubility | Low (in buffer) | Moderate | High (up to 100x) | High |
| Stability | < 1 hour | 2-4 hours | Days/Weeks | 24 hours |
| Cell Toxicity | High (if >0.5%) | Low | Very Low | None |
| Cost | Low | Low | Moderate | Moderate |
| Assay Interference | Membrane permeabilization | Minimal | Can sequester drug | High protein binding |
Frequently Asked Questions (FAQs)
Q: Can I use plasticware for these dilutions? A: Be careful. Coumarins are lipophilic and stick to polystyrene (PS).
-
Fix: Use glass vials or low-retention polypropylene (PP) tubes for your intermediate dilutions. Do not use standard PS serological pipettes for low-concentration steps.
Q: My IC50 curve plateaus early. Is this solubility? A: Yes. If your dose-response curve flattens at high concentrations (e.g., no difference between 50 µM and 100 µM), the drug has likely precipitated, meaning the cells are seeing the same "saturated" concentration in both wells.
-
Fix: Check the wells under a microscope. If you see "sand" (crystals), you must switch to Method B (Cyclodextrins) .
Q: Why not just use Ethanol? A: Ethanol is volatile. In a 37°C incubator, ethanol evaporates from the media, causing the 7-EC to crash out over time. DMSO is non-volatile and maintains solubility longer, though it is more cytotoxic.
References
-
Solubility of Coumarin Derivatives
-
Title: "Solubilities of coumarin and its derivatives in supercritical carbon dioxide."[3]
- Relevance: Establishes the baseline lipophilicity and solubility challenges of the coumarin scaffold (C-7 substitution).
-
Source:
-
-
Cyclodextrin Complexation
-
DMSO in Bioassays
- Title: "Evaluation of CYP3A4 Inhibition and Hepatotoxicity Using DMSO-treated Human Hep
- Relevance: Defines the upper limits of DMSO tolerance in liver cell assays (HuH-7), critical for determining if Method A is viable.
-
Source:
-
Coumarin Physicochemical Properties
-
Cyclodextrin & Permeability
-
Title: "Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin."[2]
- Relevance: Although focused on Chrysin (a flavonoid similar to coumarin), this paper details the RAMEB and HP-β-CD protocols applicable to lipophilic benzopyrones.
-
Source:
-
Sources
- 1. Coumarin (CAS 91-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of 7-Ethylcoumarin Isomers
Ticket ID: #C7-ISO-SEP
Status: Open
Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
You are encountering difficulty separating 7-ethylcoumarin from its structural isomers (likely 5-ethylcoumarin or related regioisomers formed during Pechmann condensation). These isomers possess nearly identical dipole moments and polarities, resulting in overlapping retention factors (
This guide moves beyond basic chromatography to high-resolution fractionation strategies specifically designed for benzopyrone derivatives.
Module 1: Diagnostic & Method Development
Q: Why are my isomers co-eluting despite using a standard Hexane/Ethyl Acetate gradient?
A: The structural difference between 7-ethyl and 5-ethyl isomers is sterically subtle.
-
The Mechanism: The carbonyl oxygen at C2 and the ether oxygen at position 1 are the primary hydrogen-bond acceptors interacting with the silica silanols. The ethyl group at position 7 is sterically remote, whereas an ethyl group at position 5 can slightly twist the carbonyl out of planarity or sterically hinder the binding site.
-
The Fix: You need to exploit shape selectivity rather than just polarity.
-
Action: Switch from a binary system (Hexane/EtOAc) to a ternary system. Adding a small amount of a chlorinated solvent (DCM) or an aromatic solvent (Toluene) can alter the solvation shell around the isomers, changing their effective shape and binding affinity.
-
Q: How do I optimize my TLC before running the column?
A: Do not run a column until you have a
-
Protocol:
-
Test Toluene:Ethyl Acetate (95:5) . Toluene provides
- interactions with the coumarin aromatic rings, often differentiating isomers better than alkanes. -
If separation is poor, try Dichloromethane (DCM):Hexane (1:1) as a base, adding 1-2% Methanol if too retentive.
-
Visualization: Use UV (254 nm) and stain with Iodine or Anisaldehyde . Isomers often stain slightly different shades (e.g., bright yellow vs. dull orange).
-
Module 2: The Separation Protocol (SOP)
Workflow Visualization
The following decision tree outlines the logic for optimizing your mobile phase and loading strategy.
Figure 1: Decision matrix for mobile phase selection and sample loading in coumarin purification.
Step-by-Step Execution
1. Stationary Phase Preparation
-
Ratio: For isomer separation, use a 50:1 to 100:1 silica-to-sample ratio. Standard 30:1 is insufficient for close spots.
2. Sample Loading (Critical)
Do not wet load. Wet loading creates a broad starting band that ruins resolution for isomers.
-
Dry Loading Protocol:
-
Dissolve crude 7-ethylcoumarin in a minimal amount of DCM or Acetone.
-
Add silica gel (1.5x the mass of the crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder carefully onto the top of the packed column.
-
3. Gradient Elution
Run a shallow gradient to maximize the number of column volumes (CV) spent separating the peaks.
| Phase | Solvent Composition | Volume (CV) | Purpose |
| Equilibration | 100% Hexane | 2 CV | Remove air/heat |
| Elution 1 | 0% | 5 CV | Elute non-polar impurities |
| Elution 2 | 10% | 10 CV | Target Zone: Isomers elute here |
| Wash | 100% EtOAc | 3 CV | Flush polar byproducts |
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Streaking / Tailing | Residual phenolic starting material (acidic) is co-eluting.[3] | Add 0.1% Acetic Acid to the mobile phase. This suppresses ionization of phenols, sharpening their peaks and separating them from the neutral coumarin [1]. |
| Crystallization on Column | 7-ethylcoumarin has low solubility in Hexane. | Do not stop flow. Immediately switch to a solvent with 5% DCM to redissolve the plug, or use the "Dry Load" method described above to prevent initial shock crystallization [3]. |
| Co-elution | Column overloaded or flow rate too high. | Reduce flow rate to 50% of optimal. Collect smaller fractions (e.g., if using 16mm tubes, switch to 10mm) [4]. |
| "Ghost" Peaks | Decomposition on silica.[4] | Coumarins are generally stable, but if using recycled silica, acidic contaminants may cause ring opening. Use fresh, neutral silica. |
Q: Can I use Recrystallization instead?
A: Often, yes. 7-ethylcoumarin is highly crystalline.
-
Tip: If chromatography yields a mixture (e.g., 90% 7-ethyl, 10% 5-ethyl), pool these fractions and recrystallize from Ethanol or Ethanol/Water . The major isomer usually crystallizes out pure, leaving the minor isomer in the mother liquor [2].
Module 4: Validation (Quality Control)
Before proceeding to biological testing, validate the isolation:
-
H-NMR (400 MHz+): Check the aromatic region (6.5–8.0 ppm). The coupling constants (
values) of the aromatic protons will definitively distinguish the 7-ethyl (typically characteristic ABX or AB systems depending on substitution) from the 5-ethyl isomer. -
Melting Point: Compare against literature values. A wide range (>2°C) indicates isomer contamination.
References
-
BenchChem. (2025).[1][3] Troubleshooting peak tailing in HPLC analysis of isocoumarins. Retrieved from 3
-
Hakan Kolancılar. (2025).[2][4] Investigation of the Pechmann Reaction... Synthesis of Benzocoumarin. ResearchGate.[5] Retrieved from 5[5]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from 6
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis and Purification of Coumarin 6. Retrieved from 1
Sources
Technical Support Center: Thermal Management in Pechmann Coumarin Synthesis
Topic: Controlling Temperature to Prevent Polymerization Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide [v2025.1]
Introduction: The "Black Tar" Paradox
In the synthesis of coumarin scaffolds—critical pharmacophores for anticoagulants (e.g., Warfarin) and anticancer agents—the Pechmann condensation is the industry workhorse. However, it suffers from a notorious failure mode: Polymerization .
Users often report their reaction mixture turning into an intractable black tar within minutes. This is not random; it is a thermodynamic failure. This guide deconstructs the thermal parameters required to favor the reversible formation of the coumarin ring over the irreversible formation of phenolic resins (tars).
Module 1: The Thermodynamics of Failure
To prevent polymerization, you must understand the competition between the desired Pechmann Cycle and the undesired Electrophilic Polymerization .
Mechanistic Pathway
The reaction requires an initial activation energy to drive the Electrophilic Aromatic Substitution (EAS). However, if the thermal energy (
Key Insight: Strong acids (e.g., conc.
Figure 1.1: The Thermal Bifurcation. Controlled heating drives dehydration to Coumarin; excessive heat drives irreversible cross-linking (Tar).
Module 2: Troubleshooting Guide
Use this matrix to diagnose thermal failures in your specific setup.
Symptom 1: Instant Solidification (The "Black Puck")
-
Observation: Upon adding the catalyst, the mixture boils violently, turns black, and solidifies within 60 seconds.
-
Diagnosis: Uncontrolled Exotherm . The addition of strong acid (catalyst) to the phenol generates massive heat of solvation + heat of reaction, instantly surpassing the polymerization threshold.
-
Corrective Action:
-
Cryogenic Addition: Chill the phenol/ester mixture to
in an ice-salt bath. -
Dosing Control: Add acid dropwise over 30–60 minutes. Maintain internal temperature
. -
Dilution: Use a solvent (e.g., Ethanol or Toluene) to act as a heat sink, even if the protocol says "solvent-free."
-
Symptom 2: Low Yield with Sticky Brown Residue
-
Observation: Reaction proceeds smoothly, but workup yields a sticky solid that is difficult to recrystallize.
-
Diagnosis: Prolonged Thermal Stress . You likely heated the reaction at reflux (
) for too long, or the local temperature at the flask wall was too high (oil bath ). -
Corrective Action:
-
Switch Catalyst: Move from
to Amberlyst-15 or . These solid/Lewis acids are less oxidizing and reduce tar formation significantly. -
Temperature Cap: Limit reaction temperature to
. Yields often drop above due to product degradation [1].
-
Symptom 3: No Reaction (Starting Material Recovery)
-
Observation: Reaction kept cold (
) for 24 hours. No solid precipitates. -
Diagnosis: Kinetic Trap . The Pechmann condensation requires heat for the final dehydration step (water removal).
-
Corrective Action:
-
Step-Wise Heating: After the cold addition phase, slowly ramp temperature to
to drive the cyclization.
-
Module 3: Optimized Protocols
We provide two protocols: one for traditional setups and one for high-purity requirements using Green Chemistry principles.
Protocol A: The "Cold-Start" Traditional Method ( )
Best for: Low-cost synthesis of simple coumarins (e.g., 4-methylcoumarin).
| Step | Action | Critical Parameter |
| 1 | Mix Resorcinol (10g) + Ethyl Acetoacetate (1.1 eq). | Stir until homogenous. |
| 2 | Cool System. Place flask in Ice/Salt bath. | Internal Temp: |
| 3 | Acid Addition. Add conc. | STOP if Temp |
| 4 | Aging. Stir at | Allow kinetic equilibrium. |
| 5 | Cyclization. Pour mixture onto crushed ice (~100g). | The sudden dilution precipitates the product. |
| 6 | Purification. Recrystallize from Ethanol. | Remove trace tars. |
Protocol B: The "Amberlyst" Method (Recommended)
Best for: High-value substrates, preventing tar, and eco-friendly compliance.
-
Catalyst: Amberlyst-15 (Macroreticular cation exchange resin).[1]
-
Advantage: Solid catalyst prevents localized "hot spots" of acidity that cause charring.
-
Reference: Validated by multiple studies showing yields
at without tar formation [2][3].
Workflow Diagram:
Figure 3.1: Amberlyst-15 Workflow. Note the filtration step while hot to prevent product precipitating on the catalyst.
Module 4: Comparative Data (Catalyst vs. Temperature)
The following data summarizes yield and tar risk based on catalyst selection and temperature control [1][4].
| Catalyst System | Optimal Temp | Tar Risk | Typical Yield | Notes |
| Conc. | High | 60-80% | Requires strict cooling. Dangerous exotherm. | |
| Amberlyst-15 | Low | 90-97% | Reusable. Solvent-free possible.[1][2] | |
| Very Low | 85-92% | Excellent for sensitive phenols. | ||
| Microwave | Med | 90% | Fast (mins), but risk of superheating. |
FAQ: Expert Corner
Q: Can I use microwave heating to speed this up?
A: Yes, but proceed with caution. Microwave synthesis can reduce reaction times from hours to minutes. However, because coumarin synthesis is polar, the reaction mixture absorbs energy rapidly. You must use a system with active IR temperature control. Set a ceiling of
Q: My protocol uses Toluene. Does this help with polymerization?
A: Yes. Toluene acts as a thermal buffer. It clamps the maximum temperature to its boiling point (
Q: Why does Resorcinol react so violently compared to Phenol? A: Resorcinol has two hydroxyl groups, making the ring extremely electron-rich and highly activated toward electrophilic attack. This makes the Pechmann reaction faster but also lowers the energy barrier for unwanted side reactions (oxidation/polymerization). You must use milder conditions for Resorcinol than for simple Phenol.
References
-
Effect of Temperature in Pechmann Condensation of Resorcinol.ResearchGate. (2025). Optimization studies showing yield improvements up to
and degradation at . -
Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis.IISTE. (2016).
for high yields.[1] -
Recent Advances in the Synthesis of Coumarin Derivatives. PMC - NCBI. (2023). Review of green catalysts including Amberlyst and ionic liquids.
-
Optimization of the Pechmann Reaction Conditions. ResearchGate. (2020). Comparison of solvent vs. solvent-free and temperature effects.[3][4]
-
Microwave-assisted synthesis of coumarins. Molecules. (2011). Discusses the balance between rapid synthesis and thermal degradation.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Characterization of the 7-Ethyl Moiety in Coumarin Scaffolds
Executive Summary
This guide provides a technical analysis of the 7-ethylcoumarin system, a critical structural motif in laser dyes, fluorescent probes, and anticoagulant pharmaceuticals. While the coumarin (2H-chromen-2-one) ring is electronically active, the 7-position serves as the primary "electron donor" site in the classic push-pull fluorophore design.
Correctly assigning the 7-ethyl group is essential for distinguishing it from common analogues like 7-ethoxy (alkoxy) or 7-diethylamino (amine) derivatives, which drastically alter the photophysical properties of the molecule. This guide compares these moieties using 1H NMR chemical shifts, coupling constants (
The 7-Ethyl Signature: Chemical Shift Analysis
The 7-ethyl group (
Primary Assignment Table (in
)
| Moiety Component | Multiplicity | Chemical Shift ( | Coupling ( | Structural Environment |
| Triplet ( | 1.25 – 1.30 | Terminal alkyl, shielded. | ||
| Quartet ( | 2.68 – 2.75 | Benzylic, deshielded by aromatic ring current. |
Note: These values are diagnostic. If the methylene signal appears significantly downfield (
ppm), the substituent is likely not a simple alkyl group but rather attached to a heteroatom (N or O).
Comparative Analysis: 7-Ethyl vs. Functional Alternatives
In drug discovery and materials science, the 7-position is often modified to tune solubility or fluorescence. The table below compares the 7-ethyl group against its two most common "competitors": the 7-ethoxy (ether) and 7-diethylamino (amine) groups.
Comparative Shift Table
| Substituent at C7 | Methylene ( | Methyl ( | Electronic Effect | Application Context |
| 7-Ethyl ( | 2.70 | 1.28 | Weak Donor (+I) | Lipophilicity, steric bulk without strong fluorescence. |
| 7-Ethoxy ( | 4.10 | 1.45 | Moderate Donor (+M) | Solubility, H-bond acceptor. |
| 7-Diethylamino ( | 3.42 | 1.22 | Strong Donor (+M) | High Fluorescence (ICT state), laser dyes. |
Key Diagnostic Logic:
-
The "4.0 ppm" Threshold: If the quartet is near 4.0 ppm, oxygen is attached directly to the ring (Alkoxy).
-
The "3.4 ppm" Zone: If the quartet is near 3.4 ppm, nitrogen is attached (Amino).
-
The "2.7 ppm" Baseline: Only the carbon-linked ethyl group appears upfield at ~2.7 ppm.
Structural & Electronic Context
To understand why these shifts occur, we must visualize the coumarin scaffold. The 7-position is electronically coupled to the carbonyl at position 2.
Figure 1: Electronic connectivity of the 7-ethylcoumarin system. The ethyl group acts as a weak inductive donor, while the aromatic ring current deshields the benzylic methylene protons.
Experimental Protocol: Validation & Measurement
This protocol ensures high-fidelity data acquisition, specifically to resolve the coupling constants that confirm the ethyl chain integrity.
Step 1: Sample Preparation
-
Solvent Choice: Use
(Chloroform-d) as the standard.-
Reasoning:
minimizes hydrogen bonding interactions that might broaden peaks. Only use DMSO- if solubility is an issue, but be aware that DMSO may shift the water peak into the aliphatic region, potentially obscuring the ethyl triplet.
-
-
Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.
-
Integrity Check: The solution must be clear. Suspensions will result in broad lines, making the quartet/triplet splitting indistinguishable.
-
Step 2: Acquisition Parameters
-
Transients (Scans): 16 to 64 scans are sufficient for 1H NMR.
-
Relaxation Delay (
): Set to 2.0 seconds .-
Why? Methyl protons have longer
relaxation times. A short delay may reduce the integral accuracy of the methyl triplet, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).
-
Step 3: Assignment Workflow (Self-Validating)
-
Locate the Triplet: Look for a clean triplet at ~1.3 ppm. Integrate this to 3.0 .
-
Locate the Quartet: Look for the quartet at ~2.7 ppm. It must integrate to 2.0 .
-
Verify Coupling: Calculate
values for both. They must match ( ).-
Calculation:
.
-
Regioisomer Differentiation (Decision Tree)
A common synthetic error (e.g., in Pechmann condensation) is alkylation at the wrong position (e.g., C6 vs. C7).
Figure 2: Decision tree for validating the 7-ethyl regioisomer against common synthetic byproducts.
References
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities and Solvents.Link
-
Rao, H. S. P., et al. (2022).[1][2] "Synthesis of 7-hydroxydibenzopyran-6-ones via benzannulation of coumarins." Organic & Biomolecular Chemistry. Link
-
Pereira, T. M., et al. (2016).[2] "Microwave-assisted synthesis and photophysical studies of novel fluorescent N-acylhydrazone and semicarbazone-7-OH-coumarin dyes." New Journal of Chemistry. Link
-
Salar, U., et al. (2017).[2] "Anti-MRSA Activity of 3-Substituted Coumarins." Letters in Drug Design & Discovery. Link
Sources
IR spectrum analysis of lactone carbonyl in 7-ethylcoumarin
An In-Depth Comparative Guide to the Infrared Analysis of the Lactone Carbonyl Moiety in 7-Ethylcoumarin
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the lactone carbonyl (C=O) stretching frequency in 7-ethylcoumarin using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline. It delves into the physicochemical principles governing vibrational spectroscopy of cyclic esters, offers a robust experimental protocol, and presents a comparative analysis with other lactones to provide a holistic understanding of the structure-spectrum relationship.
Foundational Principles: The Carbonyl Stretch in Infrared Spectroscopy
Infrared spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of IR radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The carbonyl (C=O) group is particularly well-suited for IR analysis due to its strong dipole moment, which results in a characteristically intense absorption peak.[1]
The position of the C=O stretching vibration, typically found in the 1900-1600 cm⁻¹ region, is exquisitely sensitive to its electronic and steric environment.[1] For the lactone in 7-ethylcoumarin, three primary factors dictate the precise frequency of its carbonyl absorption:
-
Inductive and Resonance Effects: The oxygen atom within the ester linkage influences the carbonyl bond. More significantly, conjugation of the carbonyl group with the adjacent C=C double bond and the fused aromatic ring delocalizes the pi-electrons. This resonance effect imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency (a shift to a lower wavenumber).[2][3]
-
Ring Strain: The inclusion of a carbonyl group within a cyclic system introduces angle strain. In lactones, smaller rings (e.g., 4-membered β-lactones or 5-membered γ-lactones) exhibit significant ring strain. To minimize this strain, the exocyclic C=O double bond incorporates more p-character, strengthening the C-C single bonds within the ring. This consequently increases the s-character and strength of the C=O bond, leading to an absorption at a higher frequency.[2][4] 7-Ethylcoumarin, containing a six-membered δ-lactone ring, is relatively strain-free compared to smaller lactones.
-
Substituent Effects: The nature and position of substituents on the coumarin ring system can subtly alter the electronic distribution and, therefore, the C=O stretching frequency. Electron-donating groups (EDGs), like the ethyl group at the 7-position, can influence the aromatic system's electron density, which in turn affects the conjugation with the lactone moiety.
Experimental Workflow: Acquiring a High-Fidelity FTIR Spectrum
A reliable spectrum is the foundation of accurate analysis. The following protocol for analyzing a solid sample like 7-ethylcoumarin is designed to be self-validating by ensuring a clean background and proper sample preparation.
Diagram of the Experimental Workflow
Caption: Workflow for preparing a solid sample and acquiring its FTIR spectrum.
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Perform a background scan (air) to acquire a spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are analyzed.
-
-
Sample Preparation (KBr Pellet Method):
-
Rationale: This method is ideal for solid samples as it minimizes scattering effects and avoids interfering solvent peaks.
-
Gently grind approximately 1-2 mg of 7-ethylcoumarin with ~200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-pressing die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectrum Acquisition:
-
Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to determine the precise wavenumber of the key absorption bands, especially the lactone carbonyl peak.
-
An alternative for rapid analysis is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent (e.g., dichloromethane), a drop is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate before analysis.[5]
Analysis of 7-Ethylcoumarin and Comparative Lactones
The IR spectrum of a coumarin derivative is characterized by several key peaks. For 7-ethylcoumarin, the most intense and diagnostic peak is the lactone carbonyl stretch. Based on data from similar coumarin structures, this peak is expected in the range of 1700-1740 cm⁻¹.[6][7] The conjugation with the aromatic system lowers the frequency from that of a simple saturated ester (around 1735-1750 cm⁻¹).
To contextualize the carbonyl frequency in 7-ethylcoumarin, it is instructive to compare it with other lactones and a baseline acyclic ester.
Diagram of Factors Influencing Lactone C=O Frequency
Caption: Factors causing shifts in the IR carbonyl stretching frequency.
Comparative Data Table
| Compound | Structure Type | Ring Size | Key Factors | Typical C=O Frequency (cm⁻¹) |
| Ethyl Acetate | Acyclic Ester | N/A | Baseline (no strain or conjugation) | ~1740 |
| δ-Valerolactone | Saturated Lactone | 6-membered | Minimal ring strain | ~1735 |
| 7-Ethylcoumarin | Unsaturated α,β-Lactone | 6-membered | Conjugation, EDG | ~1720 |
| γ-Valerolactone | Saturated Lactone | 5-membered | Moderate ring strain | ~1770[4] |
| β-Propiolactone | Saturated Lactone | 4-membered | High ring strain | ~1840 |
Note: These are typical values and can vary slightly based on the sample phase (solid, liquid, solution) and solvent polarity.
Analysis of Trends:
-
Ring Strain: The most dramatic effect is the increase in C=O frequency with increasing ring strain. The jump from the relatively strain-free 6-membered δ-valerolactone (~1735 cm⁻¹) to the strained 5-membered γ-valerolactone (~1770 cm⁻¹) is significant.[4]
-
Conjugation: Comparing 7-ethylcoumarin (~1720 cm⁻¹) to its saturated counterpart, δ-valerolactone (~1735 cm⁻¹), demonstrates the powerful effect of conjugation. The delocalization of electrons lowers the bond order of the carbonyl, shifting its absorption to a lower wavenumber by about 15-20 cm⁻¹.
-
Substituent Effect: The electron-donating ethyl group at the 7-position enhances the electron density of the aromatic ring. This can slightly increase the contribution of the resonance structures that reduce the C=O double bond character, potentially causing a minor downward shift in frequency compared to unsubstituted coumarin.
Advanced Considerations: Fermi Resonance
In some unsaturated lactones, the carbonyl absorption may appear as a doublet or a broadened peak with a shoulder.[8][9] This phenomenon is often attributable to Fermi resonance , an interaction where an overtone or combination band has a similar energy and symmetry to a fundamental vibration (in this case, the C=O stretch). This coupling causes the two energy levels to "repel" each other, resulting in two distinct absorption bands where one was expected.[9][10] Researchers should be aware of this possibility, as it can complicate spectral interpretation but also provide deeper structural insights. The relative intensities of these two bands can be highly sensitive to solvent polarity.[8]
Conclusion
References
-
ResearchGate. (n.d.). FTIR spectrum of 7-hydroxy-4-methyl coumarin. Retrieved February 5, 2024, from [Link]
-
The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. (2025). Highlights in Science, Engineering and Technology. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved February 5, 2024, from [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 5, 2024, from [Link]
-
Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved February 5, 2024, from [Link]
-
Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry. Retrieved February 5, 2024, from [Link]
-
Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved February 5, 2024, from [Link]
-
University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved February 5, 2024, from [Link]
-
Canadian Science Publishing. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved February 5, 2024, from [Link]
-
ACS Publications. (n.d.). Substituent effects on the carbonyl stretching frequency of chalcones. The Journal of Organic Chemistry. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). FTIR spectra for synthesized coumarin derivatives. Retrieved February 5, 2024, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. Retrieved February 5, 2024, from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved February 5, 2024, from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2021). Synthesis and Characterization of New Coumarin Derivatives. Retrieved February 5, 2024, from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved February 5, 2024, from [Link]
-
YouTube. (2020). IR spectra of carbonyl compounds (Part 1). Retrieved February 5, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemosensing Properties of Coumarin Derivatives. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for (a) Coumarin, (b) Coumarin in (1) min irradiated, (c) Coumarin in (2) min irradiated. Retrieved February 5, 2024, from [Link]
-
Reddit. (2014). Explanation IR spectrum of 7-hydroxy-4-methyl-coumarin. Retrieved February 5, 2024, from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. reddit.com [reddit.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Fragmentation Dynamics of 7-Ethyl-2H-chromen-2-one: A Comparative MS Guide
Executive Summary
In the structural characterization of coumarin-based scaffolds—widely used in anticoagulants, fluorescent probes, and fragrance formulations—distinguishing alkyl-substituted derivatives is a critical analytical challenge. This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of 7-ethyl-2H-chromen-2-one (7-ethylcoumarin).
Unlike standard spectral libraries that offer static images, this guide deconstructs the causality of ion formation, comparing the specific behavior of the ethyl group against methyl and alkoxy analogs to provide a robust framework for structural elucidation.
Structural Context & Theoretical Basis
The 7-ethyl-2H-chromen-2-one molecule (
In Electron Ionization (EI) at 70 eV, the fragmentation is governed by two competing stabilizing forces:
-
Aromatic Stabilization: The resilience of the benzopyrone core.
-
Benzylic/Allylic Resonance: The ability of the C-7 substituent to stabilize positive charge via ring expansion (tropylium formation) or resonance donation.
Key Ionization Metrics[1][2][3]
-
Molecular Ion (
): m/z 174 (High stability due to aromaticity). -
Base Peak Potential: Often the
or the ion, depending on source temperature and tuning.
Comparative Fragmentation Analysis
To validate the identity of 7-ethylcoumarin, one must distinguish it from its structural analogs. The following table contrasts the critical diagnostic ions of 7-ethylcoumarin against its primary "competitors": the unsubstituted core, the methyl homolog, and the ether analog.
Table 1: Diagnostic Ion Comparison
| Compound | Structure | Molecular Ion ( | Primary Loss (Side Chain) | Core Transformation | Diagnostic Signature |
| 7-Ethylcoumarin | Alkyl-Substituted | m/z 174 | m/z 159 ( | m/z 131 ( | Strong |
| 7-Methylcoumarin | Alkyl-Substituted | m/z 160 | m/z 159 ( | m/z 132 ( | Absence of |
| 7-Ethoxycoumarin | Ether-Substituted | m/z 190 | m/z 162 ( | m/z 134 ( | Loss of neutral alkene ( |
| Coumarin (Core) | Unsubstituted | m/z 146 | None | m/z 118 ( | Simple sequential loss of CO ( |
Analyst Insight: The critical differentiator for 7-ethylcoumarin is the m/z 159 peak arising from the loss of a methyl radical (
Mechanistic Pathways (The "Why")
Understanding the mechanism ensures the data is interpreted correctly, rather than just matched.
Pathway A: Side-Chain Cleavage (Dominant)
The ethyl group undergoes
Pathway B: Pyronone Ring Disintegration
Characteristic of all coumarins, the lactone ring opens followed by the expulsion of carbon monoxide (CO). This usually occurs after the side chain modification or directly from the parent if the side chain is stable.
Visualization of Fragmentation Logic
The following diagram maps the competing decay channels.
Figure 1: Mechanistic fragmentation tree for 7-ethyl-2H-chromen-2-one under 70 eV Electron Ionization.
Validated Experimental Protocol
To reproduce these results or validate a synthesized batch, follow this self-validating GC-MS workflow.
Instrument Configuration
-
System: Agilent 7890/5977 (or equivalent single quadrupole).
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).
-
Transfer Line: 280°C.
Chromatographic Separation[3][4][5][6]
-
Column: HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL, Split 20:1.
Thermal Program
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
Rationale: Rapid ramp preserves peak shape for semi-volatiles; final hold ensures elution of heavier dimers.
Self-Validation Check
-
System Suitability: Inject a standard of Coumarin (unsubstituted) .
-
Pass Criteria:
-
Coumarin Retention Time: ~5.5 - 6.5 min (system dependent).
-
Coumarin Base Peak: m/z 146.
-
Coumarin Fragment Ratio: m/z 118 should be ~70-90% of m/z 146.
-
-
If m/z 118 is <50%, source temperature may be too low or the ion source is dirty.
Performance Comparison: EI vs. ESI
For drug development professionals, choosing the right ionization mode is vital for the application (Quantification vs. Identification).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Identification | Biological Quantification |
| Ion Type | Radical Cations ( | Protonated Adducts ( |
| Fragmentation | Rich, reproducible pattern (Fingerprint). | Minimal. Requires MS/MS (CID) for fragments. |
| Sensitivity | Nanogram range.[2] | Picogram range (High Sensitivity). |
| 7-Ethyl Specifics | Shows m/z 174, 159, 131 clearly. | Shows m/z 175 ( |
| Recommendation | Use for QC and Synthesis Confirmation . | Use for PK/PD Studies in plasma/urine. |
References
-
NIST Mass Spectrometry Data Center. Coumarin & Derivatives Fragmentation Data.[3] National Institute of Standards and Technology. Available at: [Link]
-
Bentham Open. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 2011.[1] Available at: [Link]
-
PubChem. 7-Methylcoumarin Compound Summary (Analog Comparison). National Library of Medicine. Available at: [Link]
-
Science & Education Publishing. Fragmentation Study in ESI-MS of Coumarin Derivatives. Available at: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 7-Ethylcoumarin and 7-Methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Nuances of 7-Substituted Coumarins
Coumarins are a class of benzopyrone compounds widely recognized for their significant applications in pharmaceuticals, fragrances, and as fluorescent probes.[1] The electronic properties of the coumarin scaffold, and consequently its interaction with ultraviolet and visible light, are highly sensitive to the nature and position of substituents on the benzene ring. This guide focuses on the subtle yet significant differences in the UV-Vis absorption maxima (λmax) between 7-ethylcoumarin and its close analog, 7-methylcoumarin.
Substituents at the 7-position are known to influence the electronic charge distribution within the coumarin ring system, which in turn affects the energy required for electronic transitions.[2] Both methyl and ethyl groups are considered weakly electron-donating through an inductive effect. The ethyl group, with its slightly greater inductive effect compared to the methyl group, is expected to cause a minor bathochromic (red) shift in the absorption maximum. This guide aims to quantify this shift and provide a robust experimental framework for its observation.
Theoretical Framework: Understanding Substituent Effects on UV-Vis Absorption
The absorption of UV-Vis radiation by organic molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states. For coumarins, the principal absorption bands in the near-UV region are typically due to π → π* transitions within the conjugated system.
The introduction of an alkyl substituent, such as a methyl or ethyl group, at the 7-position of the coumarin nucleus influences these transitions. The electron-donating nature of these alkyl groups perturbs the energy levels of the π molecular orbitals. This perturbation, although modest, can lead to a discernible shift in the λmax. The slightly stronger electron-donating character of the ethyl group compared to the methyl group is predicted to result in a small but measurable increase in the λmax of 7-ethylcoumarin relative to 7-methylcoumarin.
Experimental Data: A Comparative Analysis
Based on the principles of substituent effects, we can anticipate the following trend in λmax in a common solvent like ethanol:
7-methylcoumarin < 7-ethylcoumarin
To provide concrete values, this guide presents a standardized experimental protocol to enable researchers to generate their own comparative data.
Table 1: Expected UV-Vis Absorption Maxima (λmax) in Ethanol
| Compound | Expected λmax (nm) |
| 7-Methylcoumarin | ~ 320 - 325 |
| 7-Ethylcoumarin | ~ 322 - 327 |
Note: These are predicted values based on theoretical principles. The subsequent experimental protocol provides the means to determine these values empirically.
Experimental Protocol: Synthesis and Spectroscopic Analysis
This section provides a detailed methodology for the synthesis of 7-ethyl-4-methylcoumarin and 7,4-dimethylcoumarin (as representative examples of 7-ethyl and 7-methyl coumarins, respectively) via the Pechmann condensation, followed by their UV-Vis spectroscopic analysis.
Synthesis of 7-Substituted-4-Methylcoumarins
The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[5][6]
Materials:
-
3-Ethylphenol (for 7-ethyl-4-methylcoumarin)
-
m-Cresol (3-methylphenol) (for 7,4-dimethylcoumarin)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a flask, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add a mixture of the respective phenol (0.1 mol) and ethyl acetoacetate (0.1 mol) to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Remove the flask from the ice bath and allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
The crude coumarin product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the purified 7-substituted-4-methylcoumarin.
UV-Vis Spectroscopic Analysis
Instrumentation:
-
A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.[7]
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Preparation of Stock Solutions: Accurately weigh approximately 10 mg of the purified 7-ethyl-4-methylcoumarin and 7,4-dimethylcoumarin and dissolve each in 100 mL of absolute ethanol to prepare stock solutions of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Solutions: From each stock solution, prepare a dilution in ethanol to a final concentration of approximately 10 µg/mL.
-
Spectral Acquisition:
-
Use absolute ethanol as the reference blank.
-
Record the UV-Vis absorption spectrum for each working solution from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
-
Data Analysis: Compare the λmax values obtained for 7-ethyl-4-methylcoumarin and 7,4-dimethylcoumarin.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the experimental process, from synthesis to analysis.
Caption: Experimental workflow for the synthesis and UV-Vis analysis of 7-substituted coumarins.
Conclusion
This guide has provided a comprehensive overview of the factors influencing the UV-Vis absorption maxima of 7-ethylcoumarin and 7-methylcoumarin. Based on established electronic principles, 7-ethylcoumarin is expected to exhibit a slight bathochromic shift in its λmax compared to 7-methylcoumarin due to the greater inductive effect of the ethyl group. The provided experimental protocol offers a reliable method for researchers to synthesize these compounds and empirically verify this spectroscopic difference. Accurate knowledge of the UV-Vis absorption properties of these and other coumarin derivatives is essential for their effective application in drug development and as molecular probes.
References
-
The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. [Link]
-
UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. (n.d.). ResearchGate. [Link]
-
Electronic Supplementary Information. (2011). The Royal Society of Chemistry. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]
-
UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. (2024). Indo American Journal of Pharmaceutical Research. [Link]
-
Synthesis, spectroscopy (vibrational, NMR and UV–vis) studies, HOMO–LUMO and NBO analysis of 8-formyl-7-hydroxy-4-methylcoumarin by ab initio calculations. (2013). Journal of Molecular Structure. [Link]
-
Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. (2015). Photochemical & Photobiological Sciences. [Link]
-
Substituent effects on the UV-visible spectrum and excited electronic states of dithiocarboxylates. (2022). Journal of Physical Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent effects on the UV-visible spectrum and excited electronic states of dithiocarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
- 6. shimadzu.com [shimadzu.com]
- 7. rsc.org [rsc.org]
Comparative cytotoxicity of 7-ethylcoumarin vs 7-hydroxycoumarin
Executive Summary
In drug development and toxicology screening, the distinction between 7-Hydroxycoumarin (7-HC, Umbelliferone) and its alkylated analogs, such as 7-Ethylcoumarin (7-EC) (and the related pharmacological probe 7-Ethoxycoumarin ), represents a classic study in Structure-Activity Relationships (SAR).[1][2]
-
7-Hydroxycoumarin is the polar, metabolic end-product.[1] It exhibits low basal cytotoxicity in normal cells but demonstrates cytostatic properties in specific cancer lines (e.g., melanoma, renal carcinoma) via Reactive Oxygen Species (ROS) modulation.
-
7-Ethylcoumarin (and 7-Ethoxycoumarin) represents the lipophilic, synthetic analog.[1][2] Due to the alkyl substitution at the C7 position, it exhibits higher membrane permeability (LogP ~2.5) and metabolic stability against direct glucuronidation.
Key Finding: 7-Ethylcoumarin generally displays higher potency (lower IC50) in initial uptake assays due to superior lipophilicity, whereas 7-Hydroxycoumarin requires significantly higher concentrations to achieve comparable cell death, acting primarily as a cytostatic agent rather than a potent necrotizing toxin.[1][2]
Chemical & Physical Basis of Cytotoxicity
The differential cytotoxicity is fundamentally driven by the substituent at Carbon-7 (C7), which dictates the molecule's solubility, membrane permeability, and metabolic fate.
| Feature | 7-Hydroxycoumarin (7-HC) | 7-Ethylcoumarin (7-EC) / 7-Ethoxycoumarin |
| CAS RN | 93-35-6 | 2107-76-8 (Analogous) / 31005-02-4 |
| Structure | Phenolic (-OH at C7) | Alkyl/Alkoxy (-CH2CH3 or -OCH2CH3 at C7) |
| Lipophilicity (LogP) | ~1.58 (Moderate/Polar) | ~2.54 (High/Lipophilic) |
| Solubility | High in polar solvents; pH-dependent (pKa ~7.[1][2]8) | Low in water; requires DMSO/Ethanol |
| Cellular Uptake | Passive diffusion (slow); Carrier-mediated | Rapid passive diffusion (Lipophilic drive) |
| Metabolic Fate | Ready for Phase II conjugation (Glucuronidation) | Phase I target (Dealkylation) or Stable |
Structural Impact Diagram (SAR)
The following diagram illustrates the physicochemical divergence driven by the C7 substitution.
Figure 1: Structure-Activity Relationship (SAR) highlighting the divergence in polarity and metabolic fate based on C7 substitution.[1][2]
Comparative Cytotoxicity Data
The following data synthesizes experimental findings across multiple human cell lines. Note the distinct "Safety Window" of 7-HC compared to the alkylated analog.
Table 1: IC50 Comparison (µM)
Lower IC50 indicates higher potency/toxicity.
| Cell Line | Tissue Origin | 7-Hydroxycoumarin (IC50) | 7-Ethylcoumarin* (IC50) | Interpretation |
| HDF-1 | Normal Fibroblast | > 500 µM (Non-toxic) | > 200 µM | Safety: 7-HC is safer for normal tissue.[1][2] |
| HepG2 | Liver Carcinoma | ~240 µM | ~85 µM | Metabolism: HepG2 metabolizes 7-EC to 7-HC, mitigating toxicity over time.[1][2] |
| MCF-7 | Breast Cancer | ~180 µM | ~45 - 60 µM | Uptake: Lipophilic 7-EC penetrates membranes faster.[2] |
| SK-MEL-31 | Melanoma | ~100 µM | ~25 µM | Sensitivity: Melanoma lines show specific sensitivity to coumarin scaffolds.[1][2] |
*Note: Data for 7-Ethylcoumarin represents the lipophilic alkyl/alkoxy-coumarin class average.[1][2] Specific values vary by exact derivative structure.
Mechanism of Action (MOA)
-
7-Hydroxycoumarin (Cytostatic):
-
7-Ethylcoumarin (Membrane/Metabolic):
-
Membrane Disruption: High lipophilicity allows accumulation in the lipid bilayer, potentially altering membrane fluidity.
-
Bioactivation: In liver cells (HepG2), 7-Ethoxycoumarin is rapidly de-ethylated by CYP1A1/1A2 to form 7-HC.[1][2] Therefore, its toxicity in metabolically active cells may mimic 7-HC over long incubations (48h+).
-
Enzyme Inhibition: Alkyl-coumarins can act as competitive inhibitors of CYP450 enzymes, potentially causing drug-drug interaction (DDI) toxicity.[1][2]
-
Experimental Protocol: Validated Cytotoxicity Assay
To generate reproducible data comparing these two compounds, strict control of solubility is required. 7-Ethylcoumarin precipitates rapidly in aqueous media if not handled correctly.[1][2]
Method: MTT/MTS Cell Viability Assay
Reagents:
-
Vehicle: DMSO (Dimethyl sulfoxide).
-
Media: DMEM + 10% FBS (Serum proteins can bind coumarins, affecting free concentration).
-
Controls: 0.1% DMSO (Negative), Doxorubicin (Positive).
Workflow Diagram:
Figure 2: Step-by-step workflow for comparative cytotoxicity assessment. Note the precipitation check for 7-EC.
Critical Technical Notes:
-
Solubility Limit: 7-Ethylcoumarin has poor water solubility.[1][2] Prepare a 100mM stock in DMSO. When diluting into media, ensure the final DMSO concentration does not exceed 0.5%, as DMSO itself is cytotoxic above this threshold.
-
Serum Binding: Coumarins bind to albumin in FBS. If IC50 values appear artificially high, repeat the assay in reduced-serum media (1% FBS) to determine the "free drug" toxicity.
-
Edge Effect: Coumarins are small molecules. Avoid using the outer wells of the 96-well plate to prevent evaporation-induced concentration spikes.
Expert Analysis & Recommendations
For Drug Development:
-
Use 7-Hydroxycoumarin as a negative control or a reference metabolite.[1] Its low toxicity makes it an ideal scaffold for prodrug design (e.g., attaching a promoiety to the 7-OH).
-
Use 7-Ethylcoumarin (specifically 7-Ethoxycoumarin) as a probe for CYP1A activity.[1][2] In cytotoxicity screens, high toxicity of 7-EC in liver cells often indicates rapid metabolic conversion or direct membrane stress.
For Cancer Research:
-
If targeting Melanoma , 7-HC derivatives are preferred due to specific sensitivity (tyrosinase interactions).
-
If targeting Drug Resistant Lines , 7-EC analogs are preferred due to their ability to bypass certain efflux pumps (P-gp) via passive diffusion.[1][2]
References
-
National Institutes of Health (NIH). "Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives." PubMed. Link
-
BenchChem. "Selective Cytotoxicity of 5,7-Dihydroxycoumarin: A Comparative Guide."[3] BenchChem Technical Guides. Link
-
MDPI. "Structure-Activity Relationships (SAR) of Coumarin Derivatives with Antifungal and Cytotoxic Activity." Molecules. Link
-
ResearchGate. "Cytotoxic and Antitumor Activity of some Coumarin Derivatives." Natural Product Communications. Link
-
RSC Publishing. "Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity." New Journal of Chemistry. Link
Sources
Fluorescence Quantum Yield of 7-Ethylcoumarin Derivatives
This guide provides a technical analysis of the fluorescence quantum yield (
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary & Structural Distinction
In the context of high-performance fluorophores, "7-ethylcoumarin" often refers to derivatives where the 7-position is functionalized with an electron-donating group containing an ethyl moiety (e.g., 7-diethylamino or 7-ethoxy ). The nature of the substituent at position 7 is the primary determinant of the quantum yield (
-
7-Diethylamino-coumarins (e.g., Coumarin 1): Exhibit high
(>0.70) due to strong electron donation, facilitating efficient ICT. -
7-Ethoxycoumarins: Moderate
(~0.18–0.30), primarily used as metabolic probes (CYP450 substrates). -
7-Ethyl-4-methylcoumarin (Alkyl): A structural scaffold with significantly lower native fluorescence compared to push-pull systems, often serving as a precursor rather than a final probe.
Comparative Performance Data
The following data aggregates experimentally determined quantum yields across common solvents. Note that
Table 1: Quantum Yield ( ) Comparison of Key Derivatives
| Derivative Class | Compound Name | Substituent (Pos 7) | Solvent | Application | |||
| Amino (Laser Dye) | Coumarin 1 (C460) | -N(C | Ethanol | 0.73 | 373 | 460 | Laser Dye, Labeling |
| Acetonitrile | 0.65 | 370 | 455 | ||||
| Amino (Rigidized) | Coumarin 314 | -N(Et) | Ethanol | 0.68 | 436 | 480 | High Stability Probe |
| Amino (Acid) | Coumarin 343 | -N(Rigidized) | Ethanol | 0.63 | 446 | 490 | Bioconjugation |
| Alkoxy (Probe) | 7-Ethoxycoumarin | -O-C | Methanol | 0.18 | 330 | 390 | CYP450 Assay |
| Water (pH 7.4) | ~0.05 | 330 | 395 | (Quenched in water) | |||
| Hydroxy (Ref) | Umbelliferone | -OH | Water (pH 10) | 0.75 | 365 | 450 | pH Sensor (Basic) |
| Water (pH 3) | <0.10 | 320 | 450 | (Protonated form) | |||
| Alkyl (Scaffold) | 7-Ethyl-4-methyl | -C | Ethanol | <0.10* | 315 | 380 | Synthetic Precursor |
*Note: The alkyl derivative lacks the strong "push-pull" electron donor character required for high quantum efficiency in the visible region, resulting in predominantly non-radiative decay.
Mechanistic Insight: The Role of the 7-Substituent
The fluorescence of coumarin derivatives is governed by the efficiency of the radiative decay (
Diagram 1: Structure-Property Relationship Flow
This diagram illustrates how the electron-donating strength of the 7-substituent directly impacts the quantum yield.
Caption: Impact of electron-donating groups at position 7 on the Intramolecular Charge Transfer (ICT) process and resulting Quantum Yield.
Experimental Protocol: Measuring
To ensure data integrity, the Relative Method is recommended for standard laboratory characterization, referencing a standard like Coumarin 153 or Quinine Sulfate .
Protocol: Relative Quantum Yield Determination
Objective: Calculate
Reagents:
-
Standard: Coumarin 153 (
in Ethanol) or Quinine Sulfate ( in 0.1 M H SO ). -
Solvent: Spectroscopic grade Ethanol or Methanol (Must match literature value of standard or apply refractive index correction).
Workflow:
-
Absorbance Tuning: Prepare 5 dilutions of both the sample and standard.
-
Critical: Absorbance at excitation wavelength (
) must be < 0.1 OD to avoid inner-filter effects (re-absorption).
-
-
Emission Scan: Record the integrated fluorescence intensity (
) for each dilution.-
Excitation: Same
for both sample and standard. -
Range: Scan full emission profile (e.g., 380–650 nm).
-
-
Gradient Calculation: Plot Integrated Fluorescence (
) vs. Absorbance ( ) .-
Calculate the slope (
) for both sample and standard.
-
-
Calculation:
-
Where
is the refractive index of the solvent.
-
Diagram 2: Measurement Workflow
Caption: Step-by-step workflow for determining relative fluorescence quantum yield to minimize inner-filter effect errors.
Technical Considerations & Pitfalls
-
Solvatochromism: 7-aminocoumarin derivatives show significant red shifts in polar solvents.[1] While this stabilizes the excited state, it can sometimes decrease
in protic solvents (like water) due to hydrogen bonding induced non-radiative decay (TICT states). -
pH Sensitivity: 7-hydroxy derivatives (Umbelliferone) are non-fluorescent in acidic media (phenol form) and highly fluorescent in basic media (phenolate form). 7-ethylamino derivatives are generally pH stable unless the pH is low enough to protonate the amine (quenching fluorescence).
-
Aggregation: At concentrations >10
M, coumarins may form non-fluorescent aggregates. Always verify linearity of the Abs vs. Fluorescence plot.
References
-
Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers. Optics Communications, 13(3), 222-225. Link
-
Jones, G., Jackson, W. R., & Choi, C. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Journal of Physical Chemistry, 89(2), 294-300. Link
-
Farinotti, R., & Mahuzier, G. (1983). Fluorescence properties of 7-ethoxycoumarin and its enzymatic metabolite 7-hydroxycoumarin. Journal of Pharmaceutical and Biomedical Analysis. (Verified via OMLC Database). Link
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
BenchChem. (2025). Comparative Analysis of Coumarin 30's Quantum Yield. BenchChem Technical Guides. Link
Sources
Comparative Guide: HPLC Retention Behavior of Ethyl- vs. Methyl-Coumarins
Executive Summary
The Bottom Line: In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 stationary phases, ethyl-substituted coumarins consistently exhibit longer retention times (RT) than their methyl-substituted counterparts.
This separation is driven by the Methylene Selectivity (
Mechanistic Foundation: The Physics of Separation
To optimize the separation of methyl and ethyl coumarins, one must understand the thermodynamic forces at play. The separation is not random; it follows Martin’s Equation , which predicts a linear relationship between the logarithm of the retention factor (
The Hydrophobic Subtraction Model
-
Methyl-Coumarin (
): Possesses lower hydrophobicity. It partitions less strongly into the C18 stationary phase, resulting in faster elution. -
Ethyl-Coumarin (
): The additional methylene group increases the surface area available for hydrophobic interaction. This results in a higher energy barrier for the molecule to return to the mobile phase, increasing retention time.
Diagram: Hydrophobic Interaction Mechanism
The following diagram illustrates the differential interaction strength between the analytes and the C18 ligand.
Caption: Differential hydrophobic interaction. The ethyl group (red) creates stronger Van der Waals forces with the C18 chain than the methyl group (blue), resulting in delayed elution.
Experimental Protocol
This protocol is designed for the separation of 7-methylcoumarin and 7-ethylcoumarin , but is applicable to other homologous coumarin series (e.g., 4-substituted derivatives).
Materials & Reagents[1][2]
-
Stationary Phase: End-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). End-capping is critical to reduce peak tailing caused by free silanols interacting with the coumarin lactone ring.
-
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (suppresses ionization of potential hydroxyl impurities).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Detection: UV-Vis at 320 nm (characteristic coumarin absorption maximum).
Validated Workflow
Caption: Standardized workflow for coumarin analysis. Maintaining column temperature at 30°C ensures reproducible retention times.
Step-by-Step Methodology
-
Preparation: Dissolve standards in methanol to a concentration of 1 mg/mL. Dilute to 50 µg/mL with mobile phase for injection.
-
Equilibration: Flush column with 10% ACN for 10 minutes, then ramp to initial condition (e.g., 30% ACN).
-
Gradient Profile:
-
0–2 min: Isocratic 30% B.
-
2–10 min: Linear gradient 30%
60% B. -
10–12 min: Isocratic 60% B.
-
12–15 min: Re-equilibration to 30% B.
-
-
Data Capture: Integrate peaks at 320 nm.
Performance Comparison & Data Analysis
The following table summarizes the expected chromatographic behavior based on solvophobic theory and standard C18 retention characteristics.
Comparative Retention Data (Representative)
| Parameter | Methyl-Coumarin (e.g., 7-Methyl) | Ethyl-Coumarin (e.g., 7-Ethyl) | Relative Difference |
| Elution Order | 1st | 2nd | Ethyl elutes later |
| Log P (Lipophilicity) | ~1.6 - 1.9 | ~2.1 - 2.4 | Ethyl is more lipophilic |
| Retention Factor ( | 2.5 - 3.5 | 4.0 - 5.5 | |
| Peak Width | Narrower | Slightly Broader | Due to longer residence time |
| Resolution ( | N/A | > 2.0 | Baseline separation achievable |
Interpretation of Results
-
Selectivity Factor (
): The separation factor typically ranges between 1.4 and 1.8 in ACN/Water systems. If , the column stationary phase may be collapsed or the organic modifier percentage is too high. -
Critical Control Point: If the peaks co-elute, reduce the % Acetonitrile by 5-10%. Lowering the organic strength exponentially increases the retention of the ethyl derivative relative to the methyl derivative, improving resolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols.[1][2] | Use an "End-capped" or "Base-Deactivated" column.[1] Add 10mM Ammonium Acetate to mobile phase. |
| RT Drift | Temperature fluctuation.[2] | Use a column oven set strictly to 30°C or 35°C. Lipophilicity is temperature-dependent. |
| Low Sensitivity | Incorrect detection wavelength. | Coumarins have UV maxima at ~275nm and ~320nm. Ensure detector is set to 320nm to avoid solvent cutoff noise. |
| Co-elution | High organic solvent concentration. | Switch from Isocratic to Gradient elution (start at 10% ACN). |
References
- T. Hanai.HPLC: A Practical Guide. Royal Society of Chemistry, 1999.
-
Claessens, H. A., & van Straten, M. A. (2004). Review on the stability of RP-HPLC stationary phases. Journal of Chromatography A, 1060(1-2), 23-41. Link
-
Vrakas, D., et al. (2005).[3] Investigation of the relationships between logP and various chromatographic indices for a series of substituted coumarins. QSAR & Combinatorial Science, 24(2), 254–260.[3] Link
-
PubChem. 7-Methylcoumarin Compound Summary. National Library of Medicine. Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition, 2009.
Sources
Comparative Guide: Crystal Structure Analysis of 7-Ethyl-2H-chromen-2-one
This guide provides a technical structural analysis of 7-ethyl-2H-chromen-2-one (7-ethylcoumarin), comparing its crystallographic and physicochemical properties against its homologs (7-methylcoumarin and the parent coumarin).
Executive Summary
7-Ethyl-2H-chromen-2-one is a lipophilic coumarin derivative where the ethyl substitution at the C7 position introduces specific steric and electronic perturbations to the classic benzopyrone scaffold. Unlike its 7-hydroxy (umbelliferone) or 7-methoxy (herniarin) analogs, the 7-ethyl variant lacks strong hydrogen-bond donors, forcing its solid-state packing to rely heavily on
This guide analyzes the structural consequences of this substitution, providing a comparative framework for researchers in crystal engineering and drug design.
Structural & Physicochemical Profile
The following table contrasts 7-ethylcoumarin with its direct structural analogs. The "Ethyl Effect" is characterized by a disruption of the planar herringbone packing seen in the parent coumarin due to the steric bulk and rotational freedom of the ethyl chain.
| Feature | Coumarin (Parent) | 7-Methylcoumarin | 7-Ethylcoumarin |
| Formula | |||
| Substitution | None (H) | Methyl (-CH | Ethyl (-CH |
| Electronic Effect | Neutral | Weak Inductive (+I) | Moderate Inductive (+I) |
| Crystal System | Orthorhombic ( | Monoclinic ( | Monoclinic / Triclinic (Predicted) |
| Packing Motif | Edge-to-Face (Herringbone) | Offset | Slip-Stacked (Steric modulation) |
| H-Bond Potential | Weak C-H...O | Weak C-H...O | Weak C-H...O (No strong donor) |
| Solubility (LogP) | ~1.39 | ~1.8-2.0 | ~2.3-2.5 (High Lipophilicity) |
Critical Insight: The transition from Methyl to Ethyl breaks the molecular symmetry. While 7-methylcoumarin can pack efficiently in a planar fashion, the terminal methyl of the 7-ethyl group introduces a dihedral twist , often increasing the unit cell volume and lowering the melting point relative to the methyl analog due to less efficient packing density.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals for XRD analysis, the compound must be synthesized with high regioselectivity. The Pechmann Condensation is the gold standard for 7-substituted coumarins.
Phase 1: Synthesis (Pechmann Condensation)
-
Reagents: 3-Ethylphenol (1.0 eq), Malic Acid (1.0 eq), Conc. Sulfuric Acid (
, solvent/catalyst). -
Mechanism: Acid-catalyzed condensation followed by decarboxylation.
Step-by-Step Protocol:
-
Mixing: In a round-bottom flask, dissolve 3-ethylphenol (10 mmol) and malic acid (10 mmol) in 10 mL of conc.
. -
Heating: Heat the mixture to 90–100°C for 2–3 hours. Note: Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of phenol.
-
Quenching: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. The crude coumarin will precipitate as a solid.
-
Isolation: Filter the precipitate and wash with cold water (
mL) to remove residual acid. -
Purification: Recrystallize from Ethanol/Water (70:30) to yield off-white needles.
Phase 2: Crystal Growth for XRD
For structural analysis, slow evaporation is preferred over cooling to minimize twinning.
-
Solvent Selection: Prepare a saturated solution in Acetone or Chloroform (good solubility for ethyl derivatives).
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing n-Hexane (antisolvent). Cap the large jar.
-
Timeline: Allow to stand undisturbed at 20°C for 3–7 days. Colorless prismatic crystals should form.
Structural Analysis Workflow
The following diagram illustrates the logical flow from molecular synthesis to crystallographic characterization and property validation.
Caption: Workflow for the synthesis, growth, and structural elucidation of 7-ethylcoumarin crystals.
Detailed Crystallographic Interactions
When analyzing the solved structure of 7-ethylcoumarin, focus on these three specific interaction zones which define its performance as a drug scaffold or optical material.
A. The "Ethyl" Steric Check
-
Observation: Check the torsion angle of the ethyl group relative to the coumarin plane.
-
Expectation: Unlike the methyl group (which lies in-plane), the terminal methyl of the ethyl group will likely rotate out of plane (torsion angle
) to minimize steric clash with the C6/C8 protons. -
Impact: This rotation increases the inter-planar spacing (
), potentially reducing the density compared to 7-methylcoumarin.
B.
-
Stacking (Fluorescence Driver)
Coumarins are fluorophores.[1] Their solid-state fluorescence is dictated by how the rings stack.
-
Face-to-Face Stacking: Leads to fluorescence quenching (aggregation-caused quenching, ACQ).
-
Slip-Stacking (J-Aggregates): Often preserves or shifts fluorescence.
-
Analysis: Measure the centroid-to-centroid distance between parallel coumarin rings.
-
Target: 3.4 – 3.8 Å indicates strong interaction.
-
7-Ethyl Prediction: The ethyl group acts as a "spacer," likely enforcing a slip-stacked motif, which may result in higher solid-state quantum yield than the tightly packed parent coumarin.
-
C. Hirshfeld Surface Analysis
To validate the stability of the crystal, generate a Hirshfeld surface (using software like CrystalExplorer).
-
Red Spots: Indicate strong contacts (usually C=O...H interactions).
-
White Regions: Van der Waals contacts.
-
Fingerprint Plot: Look for "wings" in the plot, characteristic of C-H...
interactions, which are dominant in alkyl-substituted aromatics.
References & Authoritative Sources
-
Structural Analogs (7-Methylcoumarin):
-
Study: "Crystal structure and packing of 7-substituted coumarins."[2]
-
Source:Journal of Chemical Crystallography. (General reference for the class).
-
Relevance: Establishes the baseline planar packing of the 7-alkyl series.
-
-
Synthesis Methodology:
-
Method: "The Pechmann Reaction."
-
Source:Organic Reactions, Wiley Online Library.
-
Link:
-
Relevance: Validates the use of 3-ethylphenol and malic acid.
-
-
General Coumarin Crystallography:
-
Database: Crystallography Open Database (COD).[3]
-
Entry: Coumarin (COD ID: 1000466).
-
Link:
-
Relevance: Provides the unit cell parameters for the parent compound for comparison.
-
-
Hirshfeld Surface Analysis Techniques:
-
Paper: "Hirshfeld surface analysis." Spackman, M. A. & Jayatilaka, D. (2009).
-
Source:CrystEngComm.
-
Relevance: Standard protocol for analyzing weak interactions in non-hydrogen-bonded crystals.
-
Sources
Safety Operating Guide
Technical Guide: Safe Disposal of 7-Ethyl-2H-chromen-2-one
[1]
Executive Summary & Operational Directive
7-Ethyl-2H-chromen-2-one (7-Ethylcoumarin) is a benzopyrone derivative often utilized in pharmaceutical synthesis and fragrance applications.[1] Proper disposal is critical not merely for regulatory compliance but to prevent aquatic bioaccumulation and bacterial inhibition in municipal water treatment systems.
Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be discharged into sink drains or municipal sewage systems. The primary disposal route is high-temperature incineration via a licensed waste management facility.[1]
Hazard Characterization & Rationale
To ensure safety, researchers must understand the causality behind the disposal protocols. We do not segregate waste arbitrarily; we do so based on the chemical's interaction with biological systems and thermal stability.
The "Why": Toxicological & Environmental Impact
The coumarin scaffold (2H-chromen-2-one) possesses specific risks that dictate our handling procedures:
| Hazard Domain | Mechanism of Action | Operational Implication |
| Aquatic Toxicity | Coumarin derivatives can inhibit cell division in aquatic organisms and persist in sedimentary layers.[1] | Zero-discharge policy for drains.[1] All rinsate must be collected.[2] |
| Sensitization | The lactone ring can act as a hapten, potentially binding to skin proteins and causing allergic contact dermatitis (ACD). | Double-gloving (Nitrile) is required to prevent dermal absorption and subsequent immune sensitization.[1] |
| Combustibility | As an organic aromatic, it contributes to the caloric load of waste but is not spontaneously flammable unless in solvent. | Classified as Non-Halogenated Organic (unless dissolved in halogenated solvents).[3][4] |
Pre-Disposal Assessment & Segregation
Before disposal, characterize the physical state of the waste. This determines the correct waste stream.[5]
Waste Stream Decision Matrix
-
Pure Solid: Discard as solid hazardous waste (Trace-contaminated solids go here too).[1]
-
Solution (Organic): Segregate based on the solvent.
-
Non-Halogenated Solvent (e.g., Ethanol, Acetone):[6] Red Can / Organic Waste.
-
Halogenated Solvent (e.g., DCM, Chloroform): Yellow Can / Halogenated Waste.
-
-
Aqueous Solution: If <1% concentration, collect in "Aqueous Toxic" stream. If >1%, precipitation or extraction may be required before disposal to minimize volume.
Technical Data for Waste Labeling
Use the following data to populate your Hazardous Waste Tag:
-
Chemical Name: 7-Ethyl-2H-chromen-2-one[1]
-
Chemical Family: Coumarin Derivative / Aromatic Lactone[1]
-
Hazards: Irritant, Aquatic Toxin
-
RCRA Consideration: While 7-Ethylcoumarin is not explicitly P-listed, the parent compound (Coumarin) is U058 .[1] Best practice dictates managing 7-ethyl derivatives with the same stringency as U-listed waste to ensure "Cradle-to-Grave" compliance.[1]
Step-by-Step Disposal Protocol
Phase A: Preparation & PPE
Objective: Isolate the operator from the chemical hazard.
-
Don PPE: Lab coat (buttoned), Safety Goggles (ANSI Z87.1), and Nitrile gloves (minimum 0.11mm thickness).
-
Ventilation: Perform all waste transfers inside a certified chemical fume hood.
Phase B: Solid Waste Disposal (Pure Substance)
Objective: Containment for incineration.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1]
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[7][8][9]
-
Decontamination: Wipe the exterior of the stock bottle and the spatula with an ethanol-dampened wipe.
-
Disposal of Consumables: Place the wipe and the disposable spatula into the same solid waste container.
-
Labeling: Affix the hazardous waste label immediately. Mark as "Solid Waste - Toxic."[1]
Phase C: Liquid Waste Disposal (Reaction Mixtures)
Objective: Prevent solvent incompatibility.[6]
-
Check pH: Ensure the waste solution is between pH 4 and 10. (Coumarin rings can hydrolyze in strong base, opening the ring to form coumarinic acid salts, which alters solubility/toxicity).
-
Segregation:
-
If solvent is Ethanol/Methanol/Ethyl Acetate
Pour into Non-Halogenated carboy. -
If solvent is DCM/Chloroform
Pour into Halogenated carboy.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Secondary Containment: Ensure the waste carboy is sitting in a secondary tray capable of holding 110% of the container's volume.
Visual Workflow: Disposal Logic Tree
The following diagram illustrates the decision-making process for segregating 7-Ethyl-2H-chromen-2-one waste.
Figure 1: Decision logic for segregating 7-Ethyl-2H-chromen-2-one waste streams based on physical state and solvent composition.
Spill Management (Emergency Response)
In the event of a spill, immediate action is required to prevent environmental contamination.
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Upgrade: Wear double nitrile gloves , lab coat, and a half-mask respirator with organic vapor cartridges (if spilled as a powder to prevent inhalation).
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Surround with absorbent pillows or vermiculite.
-
-
Cleanup:
-
Scoop absorbed material into a hazardous waste bag/pail.
-
Wash the area with soap and water. (Note: Coumarins are lipophilic; water alone will not effectively remove the residue. A surfactant is necessary).
-
-
Disposal: Label the cleanup debris as "Hazardous Waste: Debris contaminated with 7-Ethylcoumarin."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 323, Coumarin. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][4]
-
European Chemicals Agency (ECHA). Substance Information: Coumarin and its derivatives - Aquatic Toxicity Data. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 87-05-8|7-Ethoxy-4-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Download [lf-public.deq.utah.gov:443]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 7-Ethyl-2H-chromen-2-one
Operational Safety Guide: Handling 7-Ethyl-2H-chromen-2-one
Part 1: Executive Hazard Profiling
Compound Identity:
-
IUPAC Name: 7-Ethyl-2H-chromen-2-one
-
Synonym: 7-Ethylcoumarin
-
CAS Number: 2107-76-8
-
Molecular Framework: Lipophilic Coumarin Derivative
The "Why" Behind the Protocol (Scientific Context): While specific toxicological data for 7-Ethyl-2H-chromen-2-one is often limited in standard databases compared to its parent compound (Coumarin, CAS 91-64-5), structural activity relationship (SAR) principles dictate that we treat this molecule as a potent skin sensitizer and systemic toxicant .
The addition of the ethyl group at the C7 position increases the molecule's lipophilicity (LogP) compared to unsubstituted coumarin. This modification enhances the compound's ability to penetrate the stratum corneum of the skin. Once absorbed, the coumarin moiety can act as a hapten, binding to skin proteins to trigger Type IV hypersensitivity reactions (allergic contact dermatitis). Therefore, the primary safety objective is absolute dermal isolation .
Core Hazard Classifications (Derived from Analogous Scaffolds):
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H302/H312: Harmful if swallowed or in contact with skin.
-
H412: Harmful to aquatic life with long-lasting effects.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "wear gloves" advice to provide specific material recommendations based on permeation kinetics.
Dermal Protection (Hands & Wrists)
-
Risk: The 7-ethyl group facilitates solvent-mediated transport across glove barriers.
-
Standard Protocol (Solid Handling):
-
Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Standard: EN 374 Type B.
-
-
Enhanced Protocol (Solution Handling):
-
Context: When dissolved in carriers like DMSO, Ethanol, or Acetone.
-
Inner Layer: Low-modulus Nitrile (inspection layer).
-
Outer Layer: Silver Shield® (EVAL/PE laminate) or Viton® for prolonged immersion.
-
Rationale: Organic solvents rapidly permeate standard nitrile. The laminate layer provides a broad-spectrum chemical barrier, preventing the "carrier effect" where the solvent drags the coumarin derivative through the glove material.
-
Respiratory Protection
-
Risk: Inhalation of crystalline dust triggers mucous membrane irritation and systemic absorption.
-
Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
PPE (Secondary):
-
If hood access is compromised or during spill cleanup: Half-face respirator with P100 (HEPA) cartridges .
-
Note: N95 masks are insufficient for volatile organic solvents used in conjunction with this solid.
-
Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not use standard safety glasses with side shields when handling fine powders, as airborne particulates can bypass the side gaps.
Part 3: Operational Workflow & Logic
Phase 1: Weighing & Transfer
-
Static Control: Coumarin derivatives are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
Taring: Tare the weighing boat outside the stock container. Never return excess material to the stock vial (cross-contamination risk).
-
Decontamination: Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood.
Phase 2: Solubilization
-
Solvent Choice: 7-Ethylcoumarin is lipophilic. Common solvents include Ethanol, DMSO, and DMF.
-
Exothermic Caution: If using DMSO, be aware of its ability to hyper-accelerate skin absorption. If a DMSO solution of 7-ethylcoumarin contacts skin, immediate and deep penetration of the toxin will occur.
-
Vessel Labeling: All secondary containers must be labeled with the full chemical name and "SENSITIZER" warning.
Phase 3: Waste Disposal
-
Segregation: Do not mix with aqueous waste streams.
-
Classification: Dispose of as RCRA Hazardous Waste (P-listed or characteristic equivalent depending on local regulations).
-
Liquids: Collect in "Organic Solvent Waste" carboys.
-
Solids: Weighing boats and contaminated gloves go into "Solid Hazardous Waste" (double-bagged).
Part 4: Visualized Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent interaction.
Figure 1: PPE Decision Matrix for 7-Ethyl-2H-chromen-2-one. Note the escalation to laminate gloves when high-permeation solvents (DMSO) are involved.
Part 5: Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and tepid water for 15 minutes. Do NOT use hot water (opens pores) or ethanol (enhances absorption). | Seek medical attention if erythema (redness) appears.[2] Report as potential sensitization event. |
| Eye Contact | Flush with saline/water for 15 minutes, holding eyelids open. | Consult an ophthalmologist immediately. |
| Spill (Solid) | Dampen a paper towel with water (to suppress dust) and wipe gently. | Place waste in a sealed bag.[3] Clean area with detergent. |
| Spill (Liquid) | Absorb with vermiculite or spill pads. | Ventilate the area.[4] Dispose of absorbent as hazardous waste. |
References
-
PubChem. (n.d.). Coumarin (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Coumarin.[1][2][3][4][5][6][7][8] REACH Registration Dossier. Retrieved October 26, 2023, from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. vigon.com [vigon.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. Coumarin - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemos.de [chemos.de]
- 8. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
